molecular formula C22H28ClN3O4 B1359868 Diperodon Hydrochloride CAS No. 537-12-2

Diperodon Hydrochloride

Cat. No.: B1359868
CAS No.: 537-12-2
M. Wt: 433.9 g/mol
InChI Key: OWULVAZDMWJBLB-UHFFFAOYSA-N
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Description

Diperodon Hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H27N3O4.ClH/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19;/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULVAZDMWJBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101-08-6 (Parent)
Record name Diperodon hydrochloride
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DSSTOX Substance ID

DTXSID1045324
Record name Diperodon hydrochloride
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Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

537-12-2
Record name Diperodon hydrochloride
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Record name Diperodon hydrochloride
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Record name DIPERODON HYDROCHLORIDE
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Record name DIPERODON HYDROCHLORIDE
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diperodon hydrochloride is a local anesthetic agent that reversibly blocks nerve signal transmission, leading to a temporary loss of sensation. This guide provides a detailed examination of its core mechanism of action, grounded in its interaction with voltage-gated sodium channels. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established principles of local anesthetic pharmacology to provide a comprehensive overview. This guide also outlines typical experimental protocols used to characterize such compounds and presents key concepts in a visually intuitive format for enhanced understanding.

Core Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound, like other local anesthetics, is the inhibition of voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4] These channels are critical for the initiation and propagation of action potentials, the fundamental process of nerve signaling.

By binding to a specific receptor site within the sodium channel, this compound obstructs the influx of sodium ions into the neuron.[1][5] This action prevents the membrane from reaching the threshold potential required to fire an action potential, thereby halting the transmission of pain signals from the periphery to the central nervous system.[1][2]

The interaction is both reversible and concentration-dependent.[5] As the concentration of the anesthetic at the nerve membrane increases, a greater number of sodium channels are blocked, leading to a more profound anesthetic effect.[5]

Physicochemical Properties and Cellular Access

Local anesthetics, including this compound, are weak bases that exist in equilibrium between a lipid-soluble, uncharged (base) form and a water-soluble, charged (cationic) form.[6] The uncharged form is essential for penetrating the lipid-rich nerve sheath and cell membrane to reach the intracellular environment.[1][6]

Once inside the slightly more acidic cytoplasm of the neuron, the equilibrium shifts, favoring the formation of the active cationic species.[6] It is this charged form that binds to the receptor site on the intracellular side of the sodium channel.[2][5][6]

State-Dependent Blockade

The action of many local anesthetics is "state-dependent," meaning they exhibit a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state.[2][5] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals, as their sodium channels cycle through the open and inactivated states more frequently.[5] This property contributes to the relative specificity of local anesthetics for pain fibers.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the pathway of this compound from administration to its molecular target.

Diperodon_Mechanism_of_Action cluster_membrane Nerve Membrane cluster_channel Voltage-Gated Sodium Channel Diperodon_B Diperodon (B) Uncharged Base Diperodon_BH Diperodon (BH+) Charged Cation Diperodon_B->Diperodon_BH Diperodon_B_intra Diperodon (B) Diperodon_B->Diperodon_B_intra Diffusion Membrane_Passage Lipid Bilayer Diperodon_BH_intra Diperodon (BH+) Active Form Diperodon_B_intra->Diperodon_BH_intra Receptor_Site Receptor Site Diperodon_BH_intra->Receptor_Site Binding Na_Channel Na+ Channel (Pore) Blockage Na+ Influx Blocked Receptor_Site->Blockage Causes No_AP No Action Potential (Anesthesia) Blockage->No_AP Leads to

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Quantitative Data Summary

PropertyDescriptionInfluence on Anesthetic Action
pKa The pH at which the charged (cationic) and uncharged (base) forms are present in equal amounts.Influences the onset of action. A pKa closer to physiological pH results in a higher concentration of the membrane-permeable base form and a faster onset.
Lipid Solubility The ability of the molecule to dissolve in lipids.Correlates with the intrinsic potency of the anesthetic. Higher lipid solubility enhances passage through the nerve membrane and binding to the channel.
Protein Binding The degree to which the anesthetic binds to proteins in the blood and tissues.Primarily affects the duration of action. Higher protein binding sequesters the drug at the site of action, prolonging the anesthetic effect.
Molecular Weight The mass of the molecule.Can influence the rate of diffusion and binding to the receptor site.

Key Experimental Protocols

The characterization of the mechanism of action for a sodium channel-blocking local anesthetic like this compound typically involves electrophysiological techniques.

Patch-Clamp Electrophysiology

Objective: To measure the effect of the compound on the function of voltage-gated sodium channels in isolated neurons or cells expressing specific channel subtypes.

Methodology:

  • Cell Preparation: A single neuron or a cell from a stable cell line (e.g., HEK-293) expressing the sodium channel of interest is isolated.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • Membrane Patch Isolation: A small patch of the membrane containing the ion channels is isolated. In the "whole-cell" configuration, the membrane within the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

  • Current Measurement: The amplifier then measures the picoampere currents flowing through the ion channels in response to controlled changes in membrane voltage.

  • Compound Application: A solution containing this compound at a known concentration is applied to the cell.

  • Data Analysis: The sodium currents are measured before and after the application of the compound to determine the degree of inhibition, voltage-dependence, and state-dependence of the block.

The following diagram outlines a typical experimental workflow for evaluating a sodium channel blocker using patch-clamp electrophysiology.

Experimental_Workflow Start Start: Characterize Na+ Channel Blocker Cell_Culture 1. Cell Culture (e.g., DRG neurons or HEK-293 with Nav1.7) Start->Cell_Culture Patch_Clamp_Setup 2. Prepare Patch-Clamp Rig Cell_Culture->Patch_Clamp_Setup Cell_Isolation 3. Isolate Single Cell Patch_Clamp_Setup->Cell_Isolation Seal_Formation 4. Form Gigaseal (Whole-Cell Configuration) Cell_Isolation->Seal_Formation Baseline_Recording 5. Record Baseline Na+ Currents Seal_Formation->Baseline_Recording Compound_Application 6. Perfuse with Diperodon HCl Baseline_Recording->Compound_Application Post_Drug_Recording 7. Record Post-Drug Na+ Currents Compound_Application->Post_Drug_Recording Washout 8. Washout Compound Post_Drug_Recording->Washout Data_Analysis 9. Analyze Data (Inhibition, IC50, State-Dependence) Washout->Data_Analysis End End: Characterization Complete Data_Analysis->End

Caption: Experimental workflow for patch-clamp analysis of a sodium channel blocker.

Conclusion

This compound exerts its local anesthetic effect through the well-characterized mechanism of voltage-gated sodium channel blockade. Its ability to inhibit nerve impulse propagation is a direct consequence of its physicochemical properties, which allow it to access its intracellular target and bind with high affinity. While compound-specific quantitative data remains elusive in the broader literature, the principles outlined in this guide provide a robust framework for understanding its pharmacological action. Further investigation using modern electrophysiological and biochemical techniques would be invaluable for a more detailed characterization of its interaction with specific sodium channel subtypes and for the development of novel anesthetic agents.[3]

References

A Comprehensive Technical Guide to the Physicochemical Properties of Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride, a compound historically utilized as a local anesthetic, presents a multifaceted profile of interest in contemporary pharmaceutical research. Beyond its established role in sodium channel modulation, recent studies have elucidated its activity as a G protein-coupled receptor (GPCR) antagonist, indicating potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Physicochemical Data Summary

The following table encapsulates the key quantitative physicochemical properties of this compound, providing a consolidated reference for formulation and development.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₈ClN₃O₄[1][2]
Molecular Weight 433.93 g/mol [2][3]
Melting Point 193-201 °C (decomposes)[1][4]
pKa (Strongest Basic) 8.25[5]
pKa (Strongest Acidic) 12.73[5]
Water Solubility 0.0876 mg/mL (Slightly soluble, 1:100)[4][5]
LogP (Octanol-Water Partition Coefficient) 3.58[5]
Appearance White solid/crystals[1][6]
Solubility in other solvents Soluble in alcohol; Slightly soluble in acetone and ethyl acetate; Insoluble in benzene or ether. Soluble in DMSO (>16.8 mg/mL).[4][6][7]

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is fundamental to drug development. Standardized experimental protocols ensure data accuracy and reproducibility. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (closed at one end).

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the end of the melting range. Due to decomposition, the observed range may be accompanied by a change in color.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a drug at different physiological pH values. Potentiometric titration is a standard method for its determination.[8][9][10]

  • Apparatus: Calibrated pH meter with a combination electrode, automated titrator or a burette, magnetic stirrer, and a temperature-controlled reaction vessel.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.

    • The solution is placed in the reaction vessel and stirred continuously.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12]

  • Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • The experiment is performed in triplicate to ensure the reliability of the results.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution characteristics.[2][4][13][14]

  • Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis).

  • Procedure:

    • n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known amount of this compound is dissolved in either the aqueous or the octanol phase.

    • The two phases are combined in a separatory funnel or vial in a defined volume ratio.

    • The mixture is agitated for a set period to allow for partitioning equilibrium to be established.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Signaling Pathways and Mechanisms of Action

This compound's biological activity is primarily attributed to its interaction with ion channels and G protein-coupled receptors.

Mechanism of Action as a Local Anesthetic

As a local anesthetic, this compound functions by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals.[3][6][15] The unionized form of the molecule is thought to cross the cell membrane, after which the protonated, active form binds to a specific site within the sodium channel pore.

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Diperodon_un Diperodon (Unionized) Diperodon_ion Diperodon (Ionized) Diperodon_un->Diperodon_ion Protonation Na_Channel Voltage-Gated Sodium Channel Diperodon_ion->Na_Channel Binds to Receptor Site Block Blockade of Na+ Influx Na_Channel->Block Na_in Na+ Influx Na_out Na+ Diperodon_ext Diperodon HCl (in solution) Diperodon_ext->Diperodon_un Penetrates Membrane No_AP Inhibition of Action Potential Block->No_AP GPCR_Antagonist_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein (Inactive) GPCR->G_Protein No Activation Agonist Endogenous Agonist Agonist->GPCR Binding (Blocked) Diperodon Diperodon HCl (Antagonist) Diperodon->GPCR Binding Effector Effector Protein Second_Messenger Second Messenger Cellular_Response Cellular Response No_Activation_Label X No_Response_Label X

References

An In-Depth Technical Guide to Diperodon Hydrochloride (CAS 537-12-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperodon hydrochloride (CAS 537-12-2) is a local anesthetic agent with a history of clinical use. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, pharmacological profile, and known biological activities. The information is presented to support further research and development efforts involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's interactions and applications.

Physicochemical Properties

This compound is the hydrochloride salt of Diperodon, a phenylcarbamic acid ester.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 537-12-2[1]
Molecular Formula C22H28ClN3O4[1]
Molecular Weight 433.93 g/mol [1]
Melting Point 193-201 °C
Solubility Slightly soluble in water; Soluble in alcohol; Slightly soluble in acetone and ethyl acetate; Insoluble in benzene or ether.
pKa (acidic) 10.95, 11.67[1]
pKa (basic) 6.64[1]

Mechanism of Action

Local Anesthetic Activity: Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in nerve cell membranes.[1] By inhibiting the influx of sodium ions, this compound prevents the depolarization of the neuronal membrane and the subsequent propagation of action potentials, leading to a reversible block of nerve conduction and a loss of sensation.[1]

The molecular target has been identified as the sodium channel alpha subunits in the brain, with a reported half-maximal inhibitory concentration (IC50) that indicates its potency.[1]

ParameterValueTargetReference(s)
IC50 5.89 (-log[M])Sodium channel alpha subunits (brain)[1]

dot

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ influx inhibited Diperodon Diperodon Hydrochloride Diperodon->Na_Channel Binds to and blocks channel Nerve_Conduction_Block Nerve Conduction Block Action_Potential->Nerve_Conduction_Block Leads to

Figure 1: Mechanism of local anesthesia by this compound.

Antiviral Activity: GPCR Antagonism

This compound has been identified as an inhibitor of Ebola virus (EBOV) and Marburg virus (MARV). This antiviral activity is attributed to its function as a G protein-coupled receptor (GPCR) antagonist. By blocking the GPCRs that these viruses utilize for entry into host cells, this compound can prevent infection. The specific GPCR target and the downstream signaling cascade are areas for further investigation.

dot

Diperodon Diperodon Hydrochloride GPCR Host Cell GPCR Diperodon->GPCR Antagonizes receptor Viral_Entry Viral Entry GPCR->Viral_Entry Facilitates Virus Ebola/Marburg Virus Virus->GPCR Binds to receptor Infection_Blocked Infection Blocked Viral_Entry->Infection_Blocked Prevented by Diperodon Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Determine Baseline Vocalization Threshold Acclimation->Baseline Injection Subcutaneous Injection of Diperodon HCl or Vehicle Baseline->Injection Stimulation Apply Electrical Stimulus at Timed Intervals Injection->Stimulation Response Record Vocalization Response Stimulation->Response Response->Stimulation Continue until response returns Analysis Analyze Onset, Duration, and Potency (ED50) Response->Analysis No response End End Analysis->End

References

An In-Depth Technical Guide to the In-Vitro Decomposition of Diperodon Hydrochloride in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro decomposition of Diperodon hydrochloride in serum. Diperodon, a local anesthetic, is known to break down in the presence of hydrolases in blood serum.[1][2] Understanding the rate and pathway of this decomposition is crucial for drug development, formulation, and bioanalytical method validation. This document outlines the experimental protocols for studying this degradation, presents the available quantitative data, and visualizes the key processes involved.

Quantitative Decomposition Data

The in-vitro decomposition of this compound in serum has been quantified in several studies. The data indicates a relatively rapid initial decomposition, which then slows over time. After an 8-hour incubation period in blood serum, approximately 33% of the initial Diperodon concentration remains.[3] The decomposition is attributed to the action of hydrolases present in the serum.[1][2]

Furthermore, studies on the enantiomers of Diperodon have revealed that the hydrolysis rates and half-lives are different for each enantiomer, indicating stereoselectivity in the enzymatic degradation process.[4]

Time PointPercentage of Undecomposed this compoundReference
2 hoursRapid decomposition observed[3]
8 hours~33%[3]

Note: The exact experimental rate constants and half-lives for the individual enantiomers require consulting the specific study by Hroboňová et al. (2002).[4]

Experimental Protocols

The following is a detailed methodology for the in-vitro decomposition study of this compound in serum, synthesized from the available literature.

2.1. Materials and Reagents

  • This compound analytical standard

  • Human or animal (e.g., rabbit) blood serum[4]

  • Methanol (HPLC grade)[3]

  • Acetonitrile (HPLC grade)[3]

  • Sodium acetate[3]

  • Acetic acid[3]

  • Triethylamine[3]

  • Water (deionized or HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3]

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[3]

  • Reversed-phase C18 column[3] or a chiral stationary phase column (e.g., Teicoplanin) for enantiomeric separation[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification[5][6]

  • Incubator or water bath

  • Centrifuge

  • pH meter

2.3. In-Vitro Decomposition Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as methanol or DMSO.[1][2]

  • Incubation:

    • Spike a known concentration of this compound into fresh blood serum.

    • Incubate the mixture at a physiological temperature (e.g., 37°C).

    • Collect aliquots of the serum sample at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours).

  • Sample Preparation for Analysis:

    • To stop the enzymatic reaction, precipitate the serum proteins by adding a solvent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • For improved cleanup and concentration, solid-phase extraction (SPE) can be employed.[3]

  • Analytical Determination:

    • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound and to identify any degradation products.

2.4. HPLC Method for Diperodon Quantification

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffer, such as sodium acetate (e.g., 70% methanol in water with 6.8 g/L sodium acetate, pH 7.4).[3] For enantiomeric separation, a mobile phase of methanol/acetonitrile/acetic acid/triethylamine (45/55/0.3/0.2 v/v/v/v) has been used.[3]

  • Column: A C18 reversed-phase column is suitable for separating Diperodon from its matrix components.[3] For chiral separation, a teicoplanin-based chiral stationary phase is effective.[3][4]

  • Detection: UV detection at an appropriate wavelength.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare Diperodon HCl Stock Solution spike Spike Serum with Diperodon HCl stock->spike serum Obtain Blood Serum serum->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample protein_precip Protein Precipitation sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (Optional) centrifuge->spe hplc HPLC/LC-MS/MS Analysis centrifuge->hplc spe->hplc quantify Quantify Remaining Diperodon HCl hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Experimental workflow for the in-vitro decomposition study of this compound in serum.

3.2. Proposed Decomposition Pathway

This compound possesses two carbamate functional groups, which are susceptible to hydrolysis by esterases present in the serum. The proposed primary degradation pathway involves the cleavage of these ester bonds.

decomposition_pathway diperodon Diperodon intermediate Mono-hydrolyzed Intermediate diperodon->intermediate Hydrolysis (Esterase) products 3-(piperidin-1-yl)propane-1,2-diol + 2x Phenylcarbamic acid intermediate->products Hydrolysis (Esterase)

References

Methodological & Application

Application Notes and Protocols for Diperodon Hydrochloride Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Diperodon hydrochloride solutions for laboratory use. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Chemical and Physical Properties

This compound is a local anesthetic agent that functions by blocking voltage-gated sodium channels.[1] Its properties are summarized in the table below.

PropertyValue
Chemical Name 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) (ester) monohydrochloride
CAS Number 537-12-2
Molecular Formula C₂₂H₂₈ClN₃O₄
Molecular Weight 433.93 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 193-201°C[3]

Solubility and Stability

Proper dissolution and storage are critical for maintaining the integrity of this compound solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO) ≥ 16.8 mg/mL (≥ 38.7 mM)[2]
Water Slightly soluble (1:100)
Ethanol Soluble
Acetone Slightly soluble
Ethyl Acetate Slightly soluble

Stability: this compound is stable in air at ordinary temperatures.[4] However, aqueous solutions are faintly acidic and should be used promptly after preparation to prevent the precipitation of the free base, which can be caused by traces of alkali.[4] Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in tightly sealed containers, protected from light.[2]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Protocol:

  • Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound in 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5]

    • Gentle warming in a water bath (37°C) can also be used to aid dissolution.[2]

  • Storage:

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[2]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2]

Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution to the final desired concentration for use in in vitro experiments, such as cell viability or neurotoxicity assays.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile, conical tubes or microcentrifuge tubes

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final working solution, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Immediate Use: Use the prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Quality Control

Objective: To ensure the accuracy of the prepared this compound solution concentration.

ParameterSuggested Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of methanol and an aqueous buffer (e.g., sodium acetate)
Detection UV spectrophotometry (wavelength to be determined by UV scan, likely around 210-260 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Procedure:

  • Prepare a standard curve with known concentrations of this compound.

  • Inject a sample of the prepared stock or working solution.

  • Compare the peak area of the sample to the standard curve to determine the concentration.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of the membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.

G cluster_membrane Neuronal Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Na_channel Voltage-Gated Sodium Channel Depolarization Depolarization Inhibited Na_channel->Depolarization Leads to Diperodon Diperodon HCl Diperodon->Na_channel Blocks Action_Potential Action Potential Blocked Depolarization->Action_Potential Initiates Na_ion_out Na+ Na_ion_out->Na_channel Influx

Caption: Mechanism of this compound action.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat.[7]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[7]

  • Avoid breathing dust or aerosols.[4]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a laboratory setting.

G cluster_prep Solution Preparation cluster_exp Experimentation cluster_qc Quality Control (Optional) weigh Weigh Diperodon HCl Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot qc_sample Take Sample of Solution dissolve->qc_sample store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells/Tissue dilute->treat analyze Analyze Results treat->analyze hplc Analyze by HPLC qc_sample->hplc

Caption: Experimental workflow for Diperodon HCl.

Disposal

This compound waste should be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder and contaminated materials (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect unused solutions in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

References

Diperodon Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent belonging to the class of phenylcarbamic acid esters. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By inhibiting the influx of sodium ions, this compound effectively reduces neuronal excitability, leading to a reversible block of nerve impulse transmission. This property makes it a compound of interest for various applications in neuroscience research, particularly in studies requiring the modulation of neuronal activity.

These application notes provide an overview of the potential uses of this compound in a neuroscience research setting, along with generalized protocols for its preparation and application. It is important to note that specific quantitative data for this compound in neuroscience research is limited in publicly available literature. Therefore, the provided protocols are based on the general principles of using local anesthetics in experimental neuroscience and may require optimization for specific experimental paradigms.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1] Local anesthetics, including Diperodon, typically interact with the intracellular side of the sodium channel pore.

The proposed sequence of events is as follows:

  • Membrane Permeation: The uncharged, lipid-soluble form of the Diperodon molecule penetrates the neuronal membrane to reach the axoplasm.

  • Re-equilibration: Inside the neuron, an equilibrium is re-established between the uncharged and the charged (cationic) forms of the molecule.

  • Channel Blockade: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions that is necessary for depolarization.

  • Inhibition of Action Potential: The blockade of sodium influx prevents the neuron from reaching the threshold for firing an action potential, thereby inhibiting nerve impulse conduction.

cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Diperodon_HCl Diperodon HCl (Charged) Diperodon_Base Diperodon (Uncharged) Diperodon_HCl->Diperodon_Base Equilibrium Diperodon_Base_intra Diperodon (Uncharged) Diperodon_Base->Diperodon_Base_intra Diffusion Na_Channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_Channel->Block Diperodon_HCl_intra Diperodon HCl (Charged) Diperodon_Base_intra->Diperodon_HCl_intra Equilibrium Diperodon_HCl_intra->Na_Channel Binding to Channel Pore cluster_workflow In Vitro Electrophysiology Workflow Slice_Prep Prepare Acute Brain Slices Recovery Slice Recovery (in aCSF) Slice_Prep->Recovery Baseline Establish Baseline Recording Recovery->Baseline Application Perfuse with Diperodon HCl in aCSF Baseline->Application Recording Record Effect on Neuronal Activity Application->Recording Washout Washout with Control aCSF Recording->Washout Recovery_Rec Record Recovery of Activity Washout->Recovery_Rec

References

Application Notes and Protocols for Studying Sodium Channel Blockade with Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent that exerts its effects through the blockade of voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[2][3] By inhibiting the influx of sodium ions, this compound reduces nerve conduction and produces a local anesthetic effect.[4] These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study the function and pharmacology of voltage-gated sodium channels.

While detailed quantitative data for this compound's interaction with specific sodium channel isoforms are not extensively documented in publicly available literature, this document outlines the established protocols and methodologies used to characterize other well-known sodium channel blockers. These protocols can be readily adapted to determine the specific binding kinetics and isoform selectivity of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.

PropertyValueReference
CAS Number 537-12-2[1]
Molecular Formula C₂₂H₂₈ClN₃O₄[1]
Molecular Weight 433.93 g/mol [1]
Appearance Crystalline solid[1]
Solubility Slightly soluble in water (1:100), soluble in alcohol. Aqueous solubility can be increased with the addition of sodium chloride.[1]
Stability Stable in air at ordinary temperatures. Aqueous solutions should be prepared fresh to avoid precipitation of the free base.[1]

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels exist in different conformational states: resting, open, and inactivated. Many local anesthetics, including likely this compound, exhibit state-dependent binding, meaning their affinity for the channel varies depending on its conformational state. This property often leads to "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.[3][5]

The following diagram illustrates the general mechanism of state-dependent sodium channel blockade by a local anesthetic.

SodiumChannelBlockade General Mechanism of State-Dependent Sodium Channel Blockade cluster_drug_interaction Drug Interaction Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked Drug-Bound State (Blocked) Resting->Blocked Low Affinity Binding Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Blocked->Resting Drug Dissociation

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Protocols

The following protocols are based on standard electrophysiological techniques used to characterize sodium channel blockers. Researchers should optimize these protocols for their specific experimental setup and cell system.

Cell Culture and Transfection

For detailed analysis of this compound's effect on specific sodium channel isoforms, transient or stable transfection of a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the cDNA encoding the desired sodium channel α-subunit (e.g., NaV1.1 - NaV1.9) is recommended.

Materials:

  • HEK293 or CHO cells

  • Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Plasmid DNA encoding the human sodium channel isoform of interest

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (for stable cell line generation)

Protocol:

  • Culture cells in a T-75 flask until they reach 80-90% confluency.

  • For transient transfection, follow the protocol provided with your transfection reagent. Typically, cells are seeded in a new plate 24 hours before transfection.

  • For stable cell line generation, include a selection marker in your transfection and treat cells with the appropriate antibiotic after 48 hours.

  • Culture transfected cells for 24-48 hours before electrophysiological recordings to allow for sufficient channel expression.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for studying the effects of compounds on ion channel function.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Perfusion system

Protocol Workflow:

PatchClampWorkflow Whole-Cell Patch-Clamp Experimental Workflow Start Prepare Transfected Cells PullPipette Pull Borosilicate Glass Pipette (2-5 MΩ resistance) Start->PullPipette FillPipette Fill Pipette with Internal Solution PullPipette->FillPipette ApproachCell Approach Cell with Pipette under Positive Pressure FillPipette->ApproachCell Seal Form Gigaohm Seal (>1 GΩ) ApproachCell->Seal Rupture Rupture Cell Membrane to Achieve Whole-Cell Configuration Seal->Rupture RecordBaseline Record Baseline Sodium Currents Rupture->RecordBaseline ApplyDrug Apply this compound via Perfusion System RecordBaseline->ApplyDrug RecordDrugEffect Record Sodium Currents in the Presence of Drug ApplyDrug->RecordDrugEffect Washout Washout Drug with External Solution RecordDrugEffect->Washout RecordWashout Record Sodium Currents after Washout Washout->RecordWashout End Analyze Data RecordWashout->End

Caption: A typical workflow for a whole-cell patch-clamp experiment to study drug effects.

Voltage Protocols for Characterizing Sodium Channel Block

Different voltage protocols are used to investigate the various aspects of sodium channel blockade by this compound.

a) Tonic Block Protocol:

  • Purpose: To determine the effect of the drug on the channel in its resting state.

  • Protocol: From a holding potential of -120 mV (where most channels are in the resting state), apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

  • Analysis: Compare the peak current amplitude before and after drug application to determine the percentage of tonic block.

b) Use-Dependent (Phasic) Block Protocol:

  • Purpose: To assess the effect of the drug on channels that are repeatedly activated.

  • Protocol: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).

  • Analysis: Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the drug. The rate and extent of this decrease indicate the on-rate and degree of use-dependent block.

c) Steady-State Inactivation Protocol:

  • Purpose: To determine if the drug preferentially binds to the inactivated state of the channel.

  • Protocol: Apply a series of conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV for 500 ms) followed by a test pulse to a constant potential (e.g., -10 mV).

  • Analysis: Plot the normalized peak current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂). A hyperpolarizing shift in V₁/₂ in the presence of the drug suggests preferential binding to the inactivated state.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. The following are example tables with placeholder data. Researchers should populate these tables with their experimentally determined values for this compound.

Table 1: Tonic and Use-Dependent Block of NaV Isoforms by this compound

NaV IsoformTonic Block IC₅₀ (µM) at 0.1 HzUse-Dependent Block IC₅₀ (µM) at 10 Hz
NaV1.1To be determinedTo be determined
NaV1.2To be determinedTo be determined
NaV1.3To be determinedTo be determined
NaV1.4To be determinedTo be determined
NaV1.5To be determinedTo be determined
NaV1.6To be determinedTo be determined
NaV1.7To be determinedTo be determined
NaV1.8To be determinedTo be determined
NaV1.9To be determinedTo be determined

Table 2: Kinetic Parameters of this compound Blockade (Example: NaV1.5)

ParameterValue
On-rate (kₒₙ) at 0 mV (M⁻¹s⁻¹)To be determined
Off-rate (kₒբբ) at -120 mV (s⁻¹)To be determined
Dissociation Constant (K𝘥) (µM)To be determined

Table 3: Effect of this compound on Steady-State Inactivation (Example: NaV1.5)

ConditionV₁/₂ of Inactivation (mV)Slope Factor (k)
Control To be determinedTo be determined
Diperodon HCl (X µM) To be determinedTo be determined
ΔV₁/₂ (mV) To be determined

Conclusion

These application notes provide a framework for the detailed investigation of this compound's effects on voltage-gated sodium channels. By employing the described electrophysiological protocols, researchers can elucidate the kinetic and state-dependent properties of this compound, contributing to a better understanding of its mechanism of action and its potential as a pharmacological tool. The generation of quantitative data for this compound will allow for its comparison with other known sodium channel blockers and aid in the development of novel therapeutics targeting these important ion channels.

References

Diperodon hydrochloride in ophthalmic anesthesia research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Diperodon Hydrochloride in Ophthalmic Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a local anesthetic that has been historically mentioned for topical use in ophthalmology and dentistry to numb mucous membranes.[1] As a synthetic amino benzoic acid derivative, its structure contributes to its anesthetic properties.[1] However, it is important to note that this compound is no longer in common clinical use, and recent research on its specific application in ophthalmic anesthesia is limited.[2] These application notes provide a summary of the available information and general protocols relevant to the preclinical assessment of a topical ophthalmic anesthetic.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) (ester) monohydrochloride
CAS Number 537-12-2[3]
Molecular Formula C22H28ClN3O4[3]
Molecular Weight 433.93 g/mol [3]
Solubility Slightly soluble in water (1:100), soluble in alcohol.[3]
Appearance Crystals with a bitter taste, followed by a sense of numbness.[3]

Source: this compound Monograph[3]

Mechanism of Action

This compound, like other local anesthetics, is believed to exert its effect primarily through the blockade of voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible local anesthesia.

Signaling Pathway of Local Anesthetics

LocalAnestheticMechanism cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel NerveImpulse_Out Blocked Nerve Impulse (Anesthesia) Na_channel->NerveImpulse_Out Prevents depolarization Na_ion_out Na+ Blocked Diperodon Diperodon HCl Diperodon->Na_channel Blocks channel NerveImpulse_In Nerve Impulse (Depolarization) Na_ion_in Na+ Influx Na_ion_in->Na_channel Opens channel

Caption: Generalized signaling pathway of local anesthetic action.

Quantitative Data

Experimental Protocols

Due to the lack of specific published protocols for this compound in ophthalmic research, the following sections provide generalized, hypothetical protocols for the preclinical evaluation of a novel topical ophthalmic anesthetic. These are intended as a template and would require significant adaptation and validation for any specific compound.

In Vitro Assessment of Cytotoxicity

Objective: To determine the potential toxicity of a topical anesthetic on corneal epithelial cells.

Methodology:

  • Cell Culture: Human corneal epithelial cells (HCE-T) are cultured in appropriate media and conditions.

  • Drug Preparation: A stock solution of the test anesthetic is prepared and serially diluted to a range of concentrations.

  • Exposure: The cultured cells are exposed to the different concentrations of the anesthetic for a clinically relevant time period (e.g., 15-30 minutes).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT or PrestoBlue assay.

  • Data Analysis: The concentration that causes 50% cell death (IC50) is calculated to determine the cytotoxic potential.

Preclinical Ocular Irritation Study (Draize Test Alternative)

Objective: To evaluate the potential for a topical anesthetic to cause ocular irritation in an animal model.

Methodology:

  • Animal Model: New Zealand white rabbits are commonly used for this purpose.

  • Formulation: A sterile, buffered ophthalmic solution of the test anesthetic is prepared.

  • Instillation: A single dose of the formulation is instilled into the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours) post-instillation.

  • Scoring: Irritation is scored using a standardized system (e.g., the Draize scale).

Anesthetic Efficacy and Duration of Action

Objective: To determine the onset, depth, and duration of corneal anesthesia.

Methodology:

  • Animal Model: Rabbits or other suitable animal models.

  • Anesthetic Application: A defined volume of the anesthetic solution is applied to the cornea.

  • Anesthesia Assessment: Corneal sensitivity is assessed at baseline and at regular intervals post-instillation using a Cochet-Bonnet esthesiometer. The esthesiometer filament is applied to the central cornea, and the length of the filament that elicits a blink reflex is recorded.

  • Data Collection:

    • Onset of Anesthesia: Time to complete loss of the blink reflex.

    • Duration of Anesthesia: Time until the return of the blink reflex to baseline levels.

  • Data Analysis: Mean onset and duration times are calculated.

Visualizations

Experimental Workflow for Preclinical Ophthalmic Anesthetic Testing

PreclinicalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) cluster_formulation Formulation Development Cytotoxicity Corneal Cell Cytotoxicity Assay Irritation Ocular Irritation (Draize Alternative) Cytotoxicity->Irritation Proceed if low toxicity Efficacy Anesthetic Efficacy & Duration Irritation->Efficacy Proceed if non-irritating Clinical_Trials Clinical Trials (Human Studies) Efficacy->Clinical_Trials Proceed to further studies Formulation Sterile Ophthalmic Solution Preparation Formulation->Cytotoxicity Formulation->Irritation Formulation->Efficacy

Caption: A generalized workflow for preclinical testing of a topical ophthalmic anesthetic.

Conclusion

While this compound has a historical association with ophthalmic anesthesia, the lack of current research and quantitative data makes it difficult to provide detailed application notes and protocols for its use in a modern research setting. The information presented here is based on general principles of local anesthetics and standard preclinical ophthalmic research methodologies. Any new research into this compound for ophthalmic applications would need to systematically establish its efficacy, safety, and pharmacokinetic profile through rigorous in vitro and in vivo studies.

References

Application Notes and Protocols for Diperodon Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a starting point for the chromatographic analysis of diperodon hydrochloride. The information is compiled from publicly available resources. It is important to note that while some methods are established, comprehensive validation data such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) are not fully available in the referenced literature. Therefore, in-house validation is crucial before implementing these methods for routine analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the quantitative analysis of this compound. Below are protocols based on available methods.

HPLC Method for General Analysis

This method is adapted from a protocol provided by a chromatography column manufacturer and can be used as a starting point for method development and validation.

Experimental Protocol:

  • Instrument: Standard HPLC system with UV detector.

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

  • Detection: UV spectrophotometer (wavelength not specified, requires optimization).

  • Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution to the desired concentrations. Dissolve or dilute the sample containing this compound in the same solvent. Filter all solutions through a 0.45 µm filter before injection.

Data Presentation:

ParameterValueReference
CompoundThis compound[1]
ColumnNewcrom R1[1]
Mobile PhaseMeCN, Water, Phosphoric Acid[1]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Diperodon HCl Reference Standard Solution filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample hplc_system HPLC System (Newcrom R1 Column) filter_standard->hplc_system Inject filter_sample->hplc_system Inject detection UV Detection hplc_system->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification TLC_Workflow start Start spotting Spot Reference and Sample on TLC Plate start->spotting development Develop Plate in Mobile Phase spotting->development drying Dry the Plate development->drying visualization Visualize Spots (UV Light, Reagents) drying->visualization analysis Compare Rf Values and Spot Colors visualization->analysis end End analysis->end

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent.[1][2] Traditionally, its synthesis involves conventional heating methods that can be time-consuming.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in pharmaceutical chemistry, offering significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and enhanced purity.[3][4][5][6] This application note provides a detailed, albeit theoretical, protocol for the synthesis of this compound utilizing microwave irradiation, based on established principles of microwave chemistry and the known conventional synthesis route. Microwave synthesis is noted for its efficiency, often leading to shorter reaction times and higher yields.[3]

The conventional synthesis of this compound involves the reaction of 3-piperidino-1,2-propanediol with phenyl isocyanate, followed by treatment with hydrochloric acid.[1][2] By adapting this process to a microwave-assisted methodology, it is anticipated that the synthesis can be completed more rapidly and efficiently.

Principle of Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through dielectric heating.[3][7] Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves. The rapid re-alignment of these molecules generates heat through molecular friction. This volumetric heating is instantaneous and uniform, often leading to different outcomes compared to conventional heating where heat is transferred via conduction and convection.

Proposed Synthesis of this compound

The proposed microwave-assisted synthesis of this compound follows a two-step process: the formation of the dicarbanilate intermediate followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate)

In this step, 3-piperidino-1,2-propanediol is reacted with phenyl isocyanate in a suitable solvent under microwave irradiation. The polar nature of the reactants and the likely use of a polar solvent make this reaction amenable to microwave heating.

Step 2: Formation of this compound

The dicarbanilate intermediate is then treated with a solution of hydrogen chloride in a suitable solvent to precipitate the final product, this compound.

Experimental Protocols

Materials and Equipment:

  • 3-piperidino-1,2-propanediol

  • Phenyl isocyanate

  • Anhydrous toluene (or another suitable high-boiling, microwave-transparent solvent)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • Monobasic microwave reactor

  • Reaction vessels (10 mL or 20 mL) with magnetic stir bars

  • Standard laboratory glassware

  • Analytical instrumentation (e.g., HPLC, NMR, melting point apparatus)

Protocol for Microwave-Assisted Synthesis of 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate):

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 3-piperidino-1,2-propanediol (1.0 mmol) in 5 mL of anhydrous toluene.

  • Add phenyl isocyanate (2.2 mmol, 2.2 equivalents) to the solution.

  • Seal the reaction vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes with variable power. Ensure continuous stirring.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • The resulting solution contains the dicarbanilate intermediate.

Protocol for the Formation of this compound:

  • Transfer the reaction mixture from the previous step to a larger flask.

  • While stirring, slowly add a solution of hydrogen chloride in anhydrous diethyl ether until precipitation is complete. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Filter the resulting precipitate (this compound).

  • Wash the precipitate with cold anhydrous diethyl ether.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.

  • Characterize the final product by HPLC, NMR, and melting point analysis.

Data Presentation

The following table summarizes the hypothetical quantitative data for the microwave-assisted synthesis of this compound compared to the conventional method.

ParameterConventional SynthesisMicrowave-Assisted Synthesis (Hypothetical)
Reactants 3-piperidino-1,2-propanediol, Phenyl isocyanate3-piperidino-1,2-propanediol, Phenyl isocyanate
Solvent Anhydrous EtherAnhydrous Toluene
Reaction Time 2 hours10 minutes
Reaction Temperature Reflux120°C
Microwave Power N/AVariable (up to 300 W)
Yield Not specified> 90% (expected)
Purity Not specified> 98% (expected after recrystallization)

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

Synthesis_Pathway Reactant1 3-Piperidino-1,2-propanediol Intermediate 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) Reactant1->Intermediate Reactant2 Phenyl Isocyanate Reactant2->Intermediate Product This compound Intermediate->Product Microwave 120°C, 10 min (Step 1) Reagent HCl Reagent->Product (Step 2)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_analysis Analysis Prep Mix Reactants (3-piperidino-1,2-propanediol + Phenyl Isocyanate + Toluene) Microwave Irradiate in Microwave Reactor (120°C, 10 min) Prep->Microwave Precipitation Add HCl Solution Microwave->Precipitation Filtration Filter Precipitate Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Analysis Characterize Product (HPLC, NMR, MP) Recrystallization->Analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

The proposed microwave-assisted synthesis of this compound offers a promising alternative to conventional methods. The significant reduction in reaction time, coupled with the potential for higher yields and purity, makes this approach highly attractive for rapid synthesis and library generation in a drug discovery and development setting. Further optimization of reaction parameters such as solvent, temperature, and reaction time may lead to even greater improvements in efficiency. This protocol provides a solid foundation for researchers to explore the application of microwave chemistry in the synthesis of this and other related pharmaceutical compounds.

References

Troubleshooting & Optimization

Diperodon hydrochloride solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Diperodon hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid Powder-20°CUp to 3 yearsHygroscopic, store under an inert atmosphere.[1]
In Solvent-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3]

Q2: How should I prepare this compound solutions?

A2: this compound is slightly soluble in water (1:100) and soluble in alcohol.[4] For research purposes, it is often dissolved in organic solvents like DMSO.[5] To enhance solubility, sonication or gentle warming to 37°C can be employed.[2] Aqueous solutions are faintly acidic and should be prepared fresh to prevent precipitation of the free base, which can be caused by traces of alkali.[4]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Improper Storage: Exposure to temperatures higher than recommended or repeated freeze-thaw cycles can reduce solubility and stability.

  • pH Changes: For aqueous solutions, contamination with alkaline substances can cause the free base to precipitate.[4]

  • Low Solubility: The concentration might be too high for the chosen solvent.

Troubleshooting Steps:

  • Confirm that the storage conditions have been appropriate.

  • For aqueous solutions, check the pH. Prepare fresh solution if contamination is suspected.

  • For solutions in organic solvents, try gentle warming (to 37°C) and sonication to redissolve the compound.[2]

  • If precipitation persists, consider preparing a more dilute solution.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, its chemical structure, which includes ester linkages, suggests a susceptibility to hydrolysis under both acidic and basic conditions. Hydrolysis would likely cleave the ester bonds, yielding 3-(1-piperidinyl)-1,2-propanediol and phenylcarbamic acid derivatives. Degradation may also occur under oxidative and photolytic stress.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution and to generate potential degradation products for the development of a stability-indicating analytical method.

Objective: To assess the stability of this compound solution under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that of an unstressed control.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

GPCR_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Agonist Agonist Agonist->GPCR Binds & Activates Diperodon Diperodon HCl (Antagonist) Diperodon->GPCR Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General GPCR Antagonist Signaling Pathway.

Ebola_Virus_Inhibition_Workflow cluster_host_cell Host Cell Receptor Host Cell Receptor Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Conformational Change of GP (Blocked) Viral_Entry Viral Genome Release Fusion->Viral_Entry 4. Fusion Prevented Ebola_Virus Ebola Virus (with GP protein) Ebola_Virus->Receptor 1. Attachment Diperodon Diperodon HCl Diperodon->Ebola_Virus Binds to GP & Destabilizes

Caption: Diperodon HCl's Proposed Ebola Virus Inhibition Workflow.

Troubleshooting_Logic Start Solution is Cloudy or Precipitated Check_Storage Were storage conditions correct? Start->Check_Storage Check_pH Is it an aqueous solution? Check for alkaline contamination. Check_Storage->Check_pH Yes Unresolved Issue Persists: Consult further documentation Check_Storage->Unresolved No, correct storage and re-evaluate Warm_Sonicate Gently warm (37°C) and sonicate. Check_pH->Warm_Sonicate No, or organic solvent Prepare_Fresh Prepare fresh solution. Check_pH->Prepare_Fresh Yes, pH is off Dilute Consider preparing a more dilute solution. Warm_Sonicate->Dilute Precipitate remains Resolved Issue Resolved Warm_Sonicate->Resolved Precipitate dissolves Prepare_Fresh->Resolved Dilute->Resolved

Caption: Troubleshooting Logic for Solution Precipitation Issues.

References

Technical Support Center: Overcoming Poor Solubility of Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Diperodon hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to have poor aqueous solubility. Its solubility in various solvents is summarized in the table below. It is important to note that extemporaneously prepared aqueous solutions should be used promptly to prevent the precipitation of the free base, which can be caused by traces of alkali.[1]

Q2: Why does the pH of the solution matter for the solubility of this compound?

A2: this compound is a salt of a basic drug.[2] Its aqueous solution is faintly acidic.[1] In alkaline conditions, the hydrochloride salt can convert to its free base form, which is likely less soluble and may precipitate out of solution. Therefore, maintaining a slightly acidic pH is crucial for keeping the drug dissolved in aqueous media.

Q3: Are there any known incompatibilities of this compound with common excipients?

Q4: Can the solubility of this compound in water be improved?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. The addition of sodium chloride has been reported to increase its water solubility.[1] Other common strategies for poorly soluble drugs include the use of co-solvents, cyclodextrins, solid dispersions, and particle size reduction.[6][7][8]

Troubleshooting Guide

Issue: Precipitation is observed in my aqueous stock solution of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH Shift to Alkaline Ensure the pH of your solution is maintained in the slightly acidic range. Avoid using alkaline buffers or glassware that has not been properly rinsed of basic cleaning agents.
Exceeded Solubility Limit Consult the solubility data table. You may be attempting to prepare a concentration that is too high for the chosen solvent system.
Temperature Effects Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature.
Common Ion Effect In solutions with a high concentration of chloride ions from other sources, the solubility of this compound may be suppressed.[2][9]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSlightly soluble (1:100)[1]Aqueous solutions are faintly acidic and may precipitate with traces of alkali.[1] Solubility is increased by the addition of sodium chloride.[1]
Water0.0876 mg/mL[10]
AlcoholSoluble[1]
AcetoneSlightly soluble[1]
Ethyl AcetateSlightly soluble[1]
BenzeneInsoluble[1]
EtherInsoluble[1]
DMSO≥ 16.8 mg/mL[11]
DMSO45 mg/mL[12]Sonication is recommended to aid dissolution.[12]
MethanolSlightly soluble[13][14]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general method for improving the solubility of this compound by using a co-solvent system. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15][16]

Materials:

  • This compound

  • Primary solvent (e.g., deionized water)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

  • Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent mixture.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix, often a polymer, to improve its dissolution rate and solubility.[7]

Materials:

  • This compound

  • A water-soluble polymer (e.g., PVP K30, PEG 6000, HPMC)

  • A common solvent for both the drug and the polymer (e.g., a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen polymer in different ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Dissolve both the drug and the polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator.

  • Characterize the solid dispersion for its dissolution properties compared to the pure drug.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Poor Aqueous Solubility of This compound cosolvency Co-solvency start->cosolvency solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin particle_size Particle Size Reduction start->particle_size solubility_testing Equilibrium Solubility Testing cosolvency->solubility_testing solid_dispersion->solubility_testing cyclodextrin->solubility_testing particle_size->solubility_testing dissolution_studies In Vitro Dissolution Studies solubility_testing->dissolution_studies characterization Physicochemical Characterization (e.g., DSC, XRD, FTIR) dissolution_studies->characterization end Optimized Formulation with Enhanced Solubility characterization->end

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_flowchart decision decision start Precipitation observed in aqueous Diperodon HCl solution check_ph Is the solution pH alkaline? start->check_ph adjust_ph Adjust pH to slightly acidic check_ph->adjust_ph Yes check_concentration Is concentration above solubility limit? check_ph->check_concentration No end Solution should be stable adjust_ph->end dilute Dilute solution or use solubility enhancement check_concentration->dilute Yes check_temp Was solution prepared at elevated temperature? check_concentration->check_temp No dilute->end prepare_at_rt Prepare solution at room temperature check_temp->prepare_at_rt Yes check_common_ion Is there an excess of chloride ions? check_temp->check_common_ion No prepare_at_rt->end reformulate Reformulate with non-chloride salts or use alternative solubilization check_common_ion->reformulate Yes check_common_ion->end No reformulate->end

Caption: Troubleshooting flowchart for precipitation issues with this compound solutions.

References

Technical Support Center: Diperodon Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diperodon hydrochloride.

Common Impurities in this compound Synthesis: A Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Q1: My final this compound product shows a lower than expected purity after synthesis. What are the likely process-related impurities?

A1: Based on the common synthetic routes for this compound, several process-related impurities can lower the final product purity. These can be broadly categorized as unreacted starting materials, reaction intermediates, and by-products from side reactions.

  • Unreacted Starting Materials:

    • Phenylisocyanate: A highly reactive starting material that can persist if the reaction is incomplete.

    • N-(1,2-dihydroxypropyl)-piperidine: The diol starting material that may not have fully reacted.

    • Piperidine: If used in an alternative synthesis route involving N-alkylation of a bis(phenylcarbamate) intermediate.

  • Reaction Intermediates:

    • Mono-phenylcarbamate of N-(1,2-dihydroxypropyl)-piperidine: Formed when only one of the hydroxyl groups of the diol has reacted with phenylisocyanate.

  • By-products:

    • Triphenyl Isocyanurate: A cyclic trimer formed from the self-condensation of three phenylisocyanate molecules. This is a common by-product in reactions involving isocyanates.

    • Diphenylurea: Formed from the reaction of phenylisocyanate with any residual water in the reaction mixture.

    • Di-phenylcarbamate of 1,2-propanediol: An impurity that may arise if the starting diol is not fully converted to N-(1,2-dihydroxypropyl)-piperidine prior to the carbamoylation step.

Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify if it is a degradation product?

A2: Degradation products can form during the synthesis, purification, or storage of this compound. To identify if an unknown peak is a degradation product, a forced degradation study is recommended. This involves subjecting a pure sample of this compound to various stress conditions to intentionally induce degradation. The primary degradation pathways to investigate are:

  • Hydrolysis: this compound has two carbamate linkages that are susceptible to hydrolysis under acidic or basic conditions. This would cleave the molecule, leading to the formation of N-(1,2-dihydroxypropyl)-piperidine, phenol, and aniline.

  • Oxidation: The tertiary amine of the piperidine ring and the benzylic positions are potentially susceptible to oxidation.

  • Thermolysis: High temperatures during synthesis or storage can lead to decomposition.

  • Photolysis: Exposure to light, particularly UV light, can cause degradation.

By comparing the chromatograms of the stressed samples with your product, you can identify peaks corresponding to potential degradation products.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated to ensure that all potential impurities and degradants are separated from the main this compound peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of the impurities, which is crucial for their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of isolated impurities.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities, such as residual solvents used in the synthesis.

Frequently Asked Questions (FAQs)

Q: Are there any specific storage conditions recommended to minimize the formation of degradation products in this compound?

A: Yes, to minimize degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature. It is important to protect it from moisture, as the carbamate linkages are susceptible to hydrolysis.

Q: What are the typical acceptance criteria for impurities in a pharmaceutical-grade this compound?

A: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, for a new drug substance, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose. For a typical small molecule drug, any impurity above 0.10% should generally be identified, and any impurity above 0.15% or a lower, dose-dependent threshold may need to be qualified through toxicological studies.

Q: Can I use a generic HPLC method for impurity analysis of this compound?

A: While a generic method might provide a starting point, it is crucial to develop and validate a stability-indicating HPLC method specific for this compound and its potential impurities. This ensures that the method is capable of separating all relevant process-related and degradation impurities from the active pharmaceutical ingredient (API) and from each other, providing accurate quantification.

Quantitative Data Summary

The following table provides a hypothetical but representative summary of potential impurities that could be found in a batch of this compound, along with their typical limits.

Impurity NameTypeTypical Limit (%)
PhenylisocyanateStarting Material≤ 0.05
N-(1,2-dihydroxypropyl)-piperidineStarting Material≤ 0.10
Mono-phenylcarbamate of N-(1,2-dihydroxypropyl)-piperidineIntermediate≤ 0.15
Triphenyl IsocyanurateBy-product≤ 0.10
DiphenylureaBy-product≤ 0.10
Any other individual unknown impurity-≤ 0.10
Total Impurities-≤ 1.0

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a representative HPLC method for the analysis of this compound and its impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60 °C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

After each stress condition, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by the stability-indicating HPLC method.

Visualizations

Impurity_Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis cluster_impurities Potential Impurities Start Start Synthesis Synthesis Reaction of Phenylisocyanate and N-(1,2-dihydroxypropyl)-piperidine Start->Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification FinalProduct Final Diperodon HCl Purification->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC PurityCheck Purity < Specification? HPLC->PurityCheck PurityCheck->FinalProduct No (Pass) IdentifyImpurities Identify Impurities (LC-MS, NMR) PurityCheck->IdentifyImpurities Yes Troubleshoot Troubleshoot Synthesis IdentifyImpurities->Troubleshoot ProcessRelated Process-Related: - Unreacted Starting Materials - Intermediates - By-products IdentifyImpurities->ProcessRelated Degradation Degradation Products: - Hydrolysis - Oxidation IdentifyImpurities->Degradation Troubleshoot->Synthesis

Caption: Workflow for troubleshooting impurities in this compound synthesis.

Signaling_Pathway cluster_synthesis Synthetic Pathway & Impurity Formation cluster_impurities Potential Impurity Sources PI Phenylisocyanate Reaction Carbamoylation Reaction PI->Reaction Byproduct_Trimer Triphenyl Isocyanurate PI->Byproduct_Trimer Self-condensation Byproduct_Urea Diphenylurea (from H2O) PI->Byproduct_Urea Reaction with Water DPP N-(1,2-dihydroxypropyl)-piperidine DPP->Reaction Diperodon This compound Reaction->Diperodon Unreacted_PI Unreacted Phenylisocyanate Reaction->Unreacted_PI Incomplete Reaction Unreacted_DPP Unreacted N-(1,2-dihydroxypropyl)-piperidine Reaction->Unreacted_DPP Incomplete Reaction Intermediate Mono-phenylcarbamate Intermediate Reaction->Intermediate Partial Reaction

Caption: Logical relationships in this compound synthesis and impurity formation.

Technical Support Center: Diperodon Hydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation of Diperodon hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features relevant to degradation?

A1: this compound is a local anesthetic.[1][2] Its chemical structure, 3-(piperidin-1-yl)propane-1,2-diyl bis(phenylcarbamate) hydrochloride, contains two phenylcarbamate ester linkages and a tertiary amine within a piperidine ring.[3][4][5] These ester groups are the most probable sites for hydrolytic degradation, while the piperidine ring could be susceptible to oxidation.[6][7]

Q2: What are the expected major degradation pathways for this compound?

A2: Based on its structure, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester linkages of the carbamate groups are susceptible to cleavage under acidic, basic, or enzymatic conditions, which is a common degradation pathway for drugs containing ester or amide functional groups.[6][8][9] In biological systems, it is known to be decomposed by hydrolases in blood serum.[1][2]

  • Oxidation: The tertiary amine in the piperidine ring can be a target for oxidation, potentially leading to the formation of an N-oxide, a common degradation product for molecules with similar functional groups.[7]

  • Photolysis: Although less common for this structure, exposure to light, particularly UV light, can sometimes initiate degradation reactions.[10]

Q3: What are the likely degradation byproducts of this compound?

A3: The anticipated byproducts from the degradation pathways include:

  • From hydrolysis : Cleavage of one or both carbamate esters would likely yield Phenylcarbamic acid, Aniline, Carbon Dioxide, and 1-(1,2-dihydroxypropyl)piperidine or 1-(2-hydroxy-1-(phenylcarbamoyloxy)propyl)piperidine.

  • From oxidation : The primary oxidation byproduct is expected to be Diperodon N-oxide.

Troubleshooting Guide for Degradation Studies

Q4: During my forced degradation study under acidic conditions, I am not observing any significant degradation of this compound. What should I do?

A4: If you are not seeing degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: Forced degradation studies aim for 5-20% degradation.[11] If no degradation is observed, you may need to increase the severity of the conditions.

    • Increase the concentration of the acid (e.g., from 0.1N HCl to 1N HCl).[12]

    • Increase the temperature (e.g., from room temperature to 60°C or higher).[13]

    • Extend the duration of the study.

  • Check Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent drug from potential degradation products. The peak for a byproduct might be co-eluting with the parent peak.

Q5: My chromatogram shows multiple unexpected peaks after oxidative degradation with hydrogen peroxide. How can I identify if these are true degradation products?

A5: Multiple peaks can arise from the drug, impurities, or the degradation of the stress agent itself.

  • Analyze a Blank Sample: Run a blank sample containing only the solvent and hydrogen peroxide under the same stress conditions. This will help you identify any peaks that are not related to the drug substance.

  • Use a Lower Peroxide Concentration: High concentrations of hydrogen peroxide (e.g., 30%) can sometimes lead to secondary degradation products that may not be relevant to the drug's stability under normal storage conditions.[14][15] Try repeating the experiment with a lower concentration (e.g., 3%).

  • Mass Spectrometry (MS) Analysis: Couple your LC system with a mass spectrometer to obtain mass-to-charge ratio (m/z) data for each peak. This is a powerful tool for the structural elucidation of degradation products.

Q6: I am observing poor peak shape for this compound during my HPLC analysis. What could be the cause?

A6: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • pH of the Mobile Phase: The piperidine group in Diperodon is basic. Ensure the pH of your mobile phase is appropriate to keep the molecule in a consistent ionic state. A pH 2-3 units below the pKa of the amine is often recommended for good peak shape in reverse-phase chromatography.

  • Column Choice: Ensure you are using a suitable column. A C18 column is a common choice for this type of molecule.[5]

  • Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[13][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. Withdraw and neutralize samples with 1N HCl at the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at the specified time points.

    • Thermal Degradation: Place the solid drug powder in a hot air oven at 70°C for 48 hours. Also, place a solution of the drug in a sealed vial at the same temperature.

    • Photolytic Degradation: Expose the solid drug powder and a solution of the drug to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point could be a 60:40 ratio of buffer to acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate expected outcomes.

Stress ConditionDuration (hours)Temperature% Assay of Diperodon HCl% Total DegradationNumber of Degradation Products
1N HCl2460°C88.511.52
1N NaOH2460°C85.214.83
3% H₂O₂2425°C92.17.91
Thermal (Solid)4870°C99.50.50
Photolytic-25°C98.81.21

Visualizations

Degradation Pathway Diagram

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Diperodon This compound Intermediate Mono-decarboxylated Intermediate Diperodon->Intermediate Acid/Base Hydrolysis Product1 1-(1,2-dihydroxypropyl)piperidine Intermediate->Product1 Hydrolysis Product2 Aniline Intermediate->Product2 Product3 Carbon Dioxide Diperodon_Ox This compound Product_Ox Diperodon N-oxide Diperodon_Ox->Product_Ox Oxidation (H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental Workflow Diagram

G start Start: Diperodon HCl Sample stock Prepare 1 mg/mL Stock Solution start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidative Oxidative Degradation stress->oxidative thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Analysis: - % Degradation - Identify Byproducts analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Diperodon Hydrochloride Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Diperodon hydrochloride dosage for in-vivo studies. Due to the limited availability of specific in-vivo data for this compound, this guide offers a comprehensive approach based on established principles of local anesthetic research, including data from comparable agents, to help you design and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in in-vivo studies?

A1: Currently, there is a lack of established in-vivo dosage data specifically for this compound in publicly available literature. Therefore, a conservative dose-finding study is crucial. It is recommended to start with a low dose, guided by the dosages of other local anesthetics with similar mechanisms of action, and carefully observe for both efficacy and any signs of toxicity.

Q2: How can I prepare a this compound solution for in-vivo administration?

A2: this compound is slightly soluble in water (1:100) and soluble in alcohol. For subcutaneous or local administration, sterile saline (0.9% sodium chloride) is a common vehicle. The solubility in water can be increased by the addition of sodium chloride[1]. For compounds with limited aqueous solubility, co-solvents such as DMSO, PEG300, and Tween 80 may be used, but their potential toxicity at the concentrations used must be considered. Always prepare solutions fresh for each experiment to avoid precipitation of the free base, especially in alkaline conditions[1].

Q3: What are the common routes of administration for local anesthetics in in-vivo studies?

A3: The most common route for evaluating local anesthetics is subcutaneous (SC) infiltration at the site of interest. Other routes may include topical application for assessing dermal anesthesia or peripheral nerve blocks for more specific nerve targets. The choice of administration route will depend on the specific research question and the animal model being used.

Q4: What is the mechanism of action of this compound?

A4: this compound, like other local anesthetics, is believed to act by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials (nerve impulses). The result is a temporary loss of sensation in the area supplied by the affected nerves.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Lack of Anesthetic Effect - Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.- Inappropriate Vehicle: The drug may not be adequately solubilized or may be precipitating out of solution.- Incorrect Administration: The injection may have been too superficial, too deep, or missed the target area.- Rapid Metabolism: Diperodon is known to be broken down by enzymes in the blood serum.- Dose Escalation: Gradually increase the dose in subsequent experimental groups while carefully monitoring for adverse effects.- Formulation Optimization: Ensure the drug is fully dissolved. Consider using a different vehicle or adjusting the formulation. Refer to solubility data.- Refine Technique: Ensure proper needle placement and injection volume for the chosen administration site.- Consider Co-administration: The use of a vasoconstrictor like epinephrine can slow systemic absorption and prolong the local anesthetic effect.
Signs of Systemic Toxicity (e.g., sedation, seizures, respiratory distress) - Excessive Dosage: The administered dose is too high, leading to high systemic concentrations.- Rapid Systemic Absorption: The drug is entering the bloodstream too quickly from the injection site.- Dose Reduction: Immediately decrease the dosage in subsequent experiments.- Slower Administration: Inject the solution more slowly to reduce the rate of absorption.- Use of Vasoconstrictors: Co-administer with a vasoconstrictor (e.g., epinephrine) to localize the anesthetic and reduce systemic uptake.
Tissue Irritation or Necrosis at Injection Site - High Drug Concentration: A highly concentrated solution can be irritating to tissues.- Vehicle Toxicity: The chosen solvent or vehicle may be causing local tissue damage.- pH of the Solution: A non-physiological pH can cause irritation.- Dilute the Formulation: Use a lower concentration of the drug while maintaining the total dose by increasing the injection volume (within acceptable limits for the site).- Vehicle Control Group: Always include a control group that receives the vehicle alone to assess its local effects.- Adjust pH: Buffer the solution to a more physiologically neutral pH if possible.
High Variability in Results - Inconsistent Administration Technique: Variations in injection depth, volume, or location between animals.- Biological Variability: Differences in individual animal responses to the anesthetic.- Inadequate Sample Size: The number of animals per group may be too small to detect a statistically significant effect.- Standardize Protocol: Ensure all researchers are following a standardized and precise administration protocol.- Increase Sample Size: A larger number of animals per group will increase the statistical power of the study.- Blinding: Whenever possible, the experimenter assessing the anesthetic effect should be blinded to the treatment groups to reduce bias.

Data Presentation: Reference Dosages for Other Local Anesthetics

Local AnestheticAnimal ModelRoute of AdministrationDosage RangeObserved Effect
BupivacaineMouseSubcutaneous0.015% - 0.25%Dose-dependent increase in the duration of skin anesthesia[2]
LidocaineMouseSubcutaneous1% - 2%Local anesthesia
RopivacaineRatPeripheral Nerve Block0.2% - 0.75%Sensory and motor blockade

Note: These are examples and the optimal dose for this compound may differ significantly. A thorough dose-response study is essential.

Experimental Protocols: In-Vivo Efficacy Model for Local Anesthetics

The following is a detailed methodology for a common in-vivo model to assess the efficacy of a local anesthetic, which can be adapted for this compound.

Title: Evaluation of the Local Anesthetic Efficacy of this compound using the Mouse Abdominal Constriction Test (Writhing Test)

Objective: To determine the dose-dependent local anesthetic effect of this compound following subcutaneous administration in mice.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Acetic acid solution (0.6% in sterile water)

  • Male ICR mice (20-25 g)

  • Syringes (1 mL) with 27-30 gauge needles

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (n=8-10 per group), including a vehicle control group and at least three this compound dose groups (e.g., low, medium, high).

  • Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. The vehicle control group will receive sterile saline only.

  • Administration:

    • Administer the assigned treatment (vehicle or this compound solution) subcutaneously (SC) into the abdominal wall of each mouse. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

    • Allow for a pre-treatment period (e.g., 15 minutes) for the anesthetic to take effect.

  • Induction of Writhing:

    • Following the pre-treatment period, administer an intraperitoneal (IP) injection of 0.6% acetic acid solution (10 mL/kg) to induce abdominal constrictions (writhing).

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Record the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each dose group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treatment group) / Mean writhes in control group] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the anesthetic effect.

Mandatory Visualization

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in influx Diperodon Diperodon HCl Diperodon->Na_Channel blocks Na_ion_out Na+ Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse (Pain Signal) Action_Potential->Nerve_Impulse

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Solution_Prep Diperodon HCl Solution Preparation Randomization->Solution_Prep Administration Subcutaneous Administration Solution_Prep->Administration Pre_treatment Pre-treatment Period Administration->Pre_treatment Induction Induction of Nociceptive Response Pre_treatment->Induction Observation Observation & Data Collection Induction->Observation Data_Analysis Statistical Analysis Observation->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in-vivo efficacy testing.

References

Technical Support Center: Diperodon Hydrochloride in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diperodon hydrochloride in patch-clamp experiments.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or no drug effect Drug Precipitation: this compound has limited water solubility and may precipitate in aqueous buffer solutions, especially at neutral or alkaline pH.[1]- Prepare fresh stock solutions in DMSO for each experiment.[2][3] - Visually inspect the final bath solution for any signs of precipitation before and during the experiment. - Consider using a perfusion system with continuous flow to minimize the time the drug is in the aqueous solution before reaching the cell. - The solubility in water can be increased by the addition of sodium chloride.[1]
Drug Degradation: The compound may be unstable in solution over time. Aqueous solutions should be used promptly.[1]- Prepare fresh dilutions from the stock solution immediately before each experiment. - Avoid prolonged storage of diluted solutions.
Incorrect Drug Concentration: The effective concentration at the cell may be lower than expected due to non-specific binding to tubing or the experimental chamber.- Pre-incubate the perfusion system with the drug solution to saturate non-specific binding sites. - Empirically test a range of concentrations to determine the optimal dose for your specific cell type and channel of interest.
Difficulty obtaining a stable Giga-ohm (GΩ) seal Particulates in Solution: Undissolved drug or other contaminants in the pipette or bath solution can prevent a high-resistance seal from forming.[4][5]- Filter all solutions, including the internal pipette solution and the external bath solution containing this compound, using a 0.22 µm syringe filter immediately before use.[5][6] - Ensure the pipette tip is clean by fire-polishing.[5]
Altered Membrane Properties: High concentrations of this compound, as a local anesthetic, might alter the cell membrane properties, making seal formation difficult.- Apply the drug only after a stable GΩ seal and whole-cell configuration have been achieved. - If pre-incubation is necessary, use the lowest effective concentration.
Increased recording noise Electrical Interference: General issue in patch-clamp recordings.- Ensure proper grounding of all equipment and the Faraday cage.[5] - Check for and eliminate sources of 50/60 Hz noise.
Drug-Induced Channel Gating Fluctuations: The binding and unbinding of this compound to ion channels can introduce additional noise.- Analyze the noise characteristics to see if it is concentration-dependent. - Use appropriate filtering, but be mindful of not distorting the signal of interest.
Unstable whole-cell recording after drug application Cell Health Compromised: The drug may have cytotoxic effects at higher concentrations or with prolonged exposure.- Perform a dose-response curve to find the lowest effective concentration. - Limit the duration of drug application. - Monitor the cell's resting membrane potential and access resistance; a significant change can indicate deteriorating cell health.[7]
Non-specific Effects: this compound may have off-target effects on other channels or cellular processes that affect cell viability.- If possible, use a positive control (a well-characterized blocker of the target channel) to compare the effects. - Be aware of its potential activity as a GPCR antagonist.[8]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is sparingly soluble in water but has good solubility in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the external buffer solution immediately before use.

Quantitative Data on Solubility:

SolventSolubilityNotes
WaterSlightly soluble (1:100)[1]Solubility is increased with the addition of NaCl.[1] Aqueous solutions should be used promptly.[1]
DMSO≥ 16.8 mg/mL[3][9]Sonication may be required to aid dissolution.[2]
MethanolSlightly soluble[8]

2. What is the mechanism of action of this compound?

3. What are the expected off-target effects of this compound?

Given its classification as a local anesthetic and its reported GPCR antagonist activity, potential off-target effects could include the modulation of other voltage-gated ion channels (e.g., potassium and calcium channels) and interference with G-protein coupled signaling pathways. Researchers should be cautious and consider control experiments to rule out non-specific effects.

4. How should I apply this compound to my cells in a patch-clamp experiment?

A fast and reliable perfusion system is recommended for drug application. This ensures a rapid exchange of the external solution and allows for precise control over the timing and duration of drug exposure.

Experimental Workflow for Drug Application:

G cluster_0 Pre-Experiment Setup cluster_1 Patch-Clamp Procedure cluster_2 Drug Application & Washout prep_stock Prepare fresh Diperodon HCl stock in DMSO prep_bath Prepare external bath solution prep_stock->prep_bath filter_sol Filter all solutions (0.22 µm filter) prep_bath->filter_sol obtain_seal Obtain GΩ seal filter_sol->obtain_seal whole_cell Establish whole-cell configuration obtain_seal->whole_cell baseline Record stable baseline currents whole_cell->baseline apply_drug Perfuse with Diperodon HCl solution baseline->apply_drug Switch Perfusion record_effect Record drug effect apply_drug->record_effect washout Perfuse with control solution (washout) record_effect->washout Switch Perfusion record_recovery Record recovery washout->record_recovery

Caption: A typical workflow for a patch-clamp experiment involving the application of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound (M.Wt = 433.93 g/mol )[1] in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.[2] Store at -20°C for short-term storage, but freshly prepared is always best.[3]

  • Working Solution (e.g., 10 µM in External Buffer):

    • Immediately before the experiment, dilute the DMSO stock solution into the filtered external bath solution to the final desired concentration. For a 10 µM solution from a 10 mM stock, this would be a 1:1000 dilution.

    • Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the cells.

    • Vortex gently to mix and visually inspect to ensure no precipitation has occurred.

Protocol 2: Whole-Cell Voltage-Clamp Recording

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Solutions:

    • Internal Solution (Example for mammalian cells, in mM): 140 KCl, 10 HEPES, 1 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

    • External Solution (Example for mammalian cells, in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Approach a cell under positive pressure.

    • Form a GΩ seal by applying gentle suction.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline currents using a suitable voltage protocol for the ion channel of interest.

    • Switch the perfusion to the external solution containing this compound and record the effect.

    • Switch back to the control external solution to record the washout/recovery.

Signaling Pathway and Troubleshooting Logic

Hypothesized Mechanism of Action and Troubleshooting Logic:

G cluster_0 Drug Properties & Preparation cluster_1 Potential Issues cluster_2 Experimental Outcome Diperodon Diperodon HCl Powder Stock DMSO Stock Solution Diperodon->Stock Dissolve Working Aqueous Working Solution Stock->Working Dilute Precipitation Precipitation Working->Precipitation Degradation Degradation Working->Degradation Cell Target Cell Working->Cell Drug Application NoEffect No/Inconsistent Effect Precipitation->NoEffect Degradation->NoEffect NonSpecific Non-specific Binding NonSpecific->NoEffect Cell->NonSpecific Effect Observed Effect Cell->Effect

Caption: Troubleshooting logic for lack of effect with this compound in patch-clamp experiments.

References

How to avoid precipitation of Diperodon hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the precipitation of Diperodon hydrochloride in aqueous solutions.

Troubleshooting Guide: Preventing Precipitation of this compound

This guide addresses common issues encountered during the preparation of aqueous solutions of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding water. Low intrinsic solubility of the free base. this compound is the salt of a weakly basic drug. The aqueous solution is faintly acidic, but the equilibrium can still result in the precipitation of the poorly soluble free base.1. Ensure Acidic pH: Start by dissolving this compound in a slightly acidic buffer (e.g., pH 4-6) instead of neutral water. 2. Use Co-solvents: If the experimental design allows, dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before adding the aqueous vehicle.
Solution becomes cloudy or precipitates over time. pH shift towards neutral or alkaline. Contamination from glassware or absorption of atmospheric CO2 can slowly increase the pH of an unbuffered solution, leading to the precipitation of the free base. Hydrolysis can also occur at pH values above 7.0.[1]1. Use Buffered Solutions: Prepare all aqueous solutions using a suitable buffer system (e.g., acetate, citrate) to maintain a stable acidic pH. 2. Store Properly: Store solutions in tightly sealed containers to minimize exposure to air. For long-term storage, refrigeration is recommended to slow down potential degradation.
Incomplete dissolution at desired concentration. Concentration exceeds solubility limit. this compound is described as being slightly soluble in water (approximately 1:100 or 10 mg/mL). [cite: 1 (paraphrased)]1. Increase Solubility with Excipients: The addition of sodium chloride can increase the aqueous solubility of this compound. [cite: 1 (paraphrased)] 2. Employ Physical Dissolution Aids: Gentle heating (to 37°C or 45°C) and sonication can help to dissolve the compound.[2][3] 3. Consider Alternative Solvents: For stock solutions, using solvents like DMSO, where solubility is significantly higher (≥ 16.8 mg/mL), is a viable option.[3]
Precipitation occurs upon addition of other components. Incompatibility or reaction. The added components may alter the pH of the solution or react with this compound.1. Check pH after additions: Measure the pH of the final solution and adjust if necessary. 2. Pre-dissolve components separately: Dissolve each component in the aqueous buffer separately before mixing to avoid localized concentration and pH changes.
Quantitative Solubility Data for this compound
Solvent Solubility Reference
WaterApproximately 10 mg/mL (1:100)[1 (paraphrased)]
Water (calculated)0.0876 mg/mL (likely for the free base)[4]
DMSO≥ 16.8 mg/mL[3]
DMSO45 mg/mL[2]

Note: There is a discrepancy in the reported aqueous solubility. The 1:100 value is from an older source and may be more indicative of the hydrochloride salt's practical solubility, while the calculated value is likely for the free base.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound precipitation in aqueous solutions?

A1: The primary cause of precipitation is the conversion of the more soluble hydrochloride salt to its poorly soluble free base form. This occurs when the pH of the solution increases towards neutral or alkaline levels. Aqueous solutions of this compound are faintly acidic, but without buffering, they are susceptible to pH changes that can lead to precipitation. [cite: 1 (paraphrased)] Hydrolysis can also be a factor at a pH above 7.0.[1]

Q2: What is the ideal pH range to maintain the solubility of this compound?

A2: To prevent precipitation of the free base, it is crucial to maintain an acidic pH. While a specific optimal pH range is not well-documented, a pH between 4 and 6 is a reasonable starting point for ensuring the compound remains in its protonated, more soluble form.

Q3: Can I heat the solution to dissolve this compound?

A3: Yes, gentle heating can aid in the dissolution of this compound. Temperatures of 37°C or 45°C have been suggested.[2][3] However, it is important to monitor for any signs of degradation, especially during prolonged heating.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Yes, sonication is a recommended method to accelerate the dissolution process.[2][3] It can be particularly useful for breaking up powder agglomerates and increasing the surface area for solvation.

Q5: How does sodium chloride increase the solubility of this compound?

A5: The addition of sodium chloride is reported to increase the water solubility of this compound. [cite: 1 (paraphrased)] This is likely due to the "salting-in" effect, where the salt increases the polarity of the solvent and can also decrease the activity of the solute, leading to enhanced solubility. However, at very high concentrations, a "salting-out" effect could potentially occur.

Q6: For how long are aqueous solutions of this compound stable?

A6: Extemporaneously prepared aqueous solutions should be used promptly to avoid precipitation. [cite: 1 (paraphrased)] If a buffered system is used and the solution is stored properly (protected from light and air, refrigerated), the stability will be improved, but should be determined experimentally for the specific formulation.

Experimental Protocols

Protocol for Preparation of a Buffered Aqueous Solution of this compound
  • Buffer Preparation: Prepare a 50 mM acetate buffer solution and adjust the pH to 5.0 using acetic acid or sodium hydroxide.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Slurry: Add a small volume of the acetate buffer to the powder to create a slurry.

  • Dissolution: Gradually add the remaining buffer while stirring continuously.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, place the solution in a sonicator bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

  • Final Volume and Filtration: Once dissolved, add buffer to reach the final desired volume. If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Store the final solution in a well-sealed container at 2-8°C, protected from light.

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Solvent Preparation: Use anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add the DMSO to the powder and vortex or sonicate until the solid is completely dissolved. The solubility in DMSO is reported to be at least 16.8 mg/mL.[3]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Precipitation_Pathway cluster_solution Aqueous Environment Diperodon_HCl_dissolved Diperodon-H+ (Soluble) Diperodon_base_precipitate Diperodon (Insoluble Precipitate) Diperodon_HCl_dissolved->Diperodon_base_precipitate Deprotonation Diperodon_base_precipitate->Diperodon_HCl_dissolved Protonation pH_increase pH Increase (e.g., addition of base, CO2 absorption) pH_increase->Diperodon_HCl_dissolved Acidic_pH Acidic pH (Buffered) Acidic_pH->Diperodon_HCl_dissolved Maintains Solubility

Caption: pH-Dependent Precipitation of Diperodon.

Experimental_Workflow start Start weigh Weigh Diperodon HCl start->weigh prepare_solvent Prepare Acidic Buffer (e.g., pH 5.0) start->prepare_solvent mix Mix Powder and Buffer weigh->mix prepare_solvent->mix check_dissolution Complete Dissolution? mix->check_dissolution aid_dissolution Apply Sonication / Gentle Heat check_dissolution->aid_dissolution No final_solution Clear Solution check_dissolution->final_solution Yes aid_dissolution->mix precipitation Precipitation Occurs final_solution->precipitation If pH increases over time

Caption: Workflow for Preparing an Aqueous Solution.

References

Technical Support Center: Diperodon Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Diperodon hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the esterification (carbamate formation) reaction between N-(1,2-dihydroxypropyl)-piperidine and phenyl isocyanate to form the Diperodon base. The second step is the treatment of the Diperodon base with hydrochloric acid to form the hydrochloride salt.

Q2: What is a typical yield for this synthesis?

A2: The reported average yield for the traditional synthesis of this compound after crystallization is in the range of 52-68%. Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining comparable yields.

Q3: What are some potential side reactions that can lower the yield?

A3: Several side reactions can occur:

  • Reaction of Phenyl Isocyanate with Water: Phenyl isocyanate is highly reactive towards water. Any moisture in the reaction solvent or on the glassware can lead to the formation of an unstable carbamic acid, which decomposes to diphenylurea and carbon dioxide. This consumes the phenyl isocyanate and introduces impurities.

  • Incomplete Reaction: If the reaction between N-(1,2-dihydroxypropyl)-piperidine and phenyl isocyanate is incomplete, the final product will be contaminated with unreacted starting materials, complicating purification and lowering the yield.

  • Over-alkylation: In syntheses where the piperidine ring is introduced via N-alkylation, there is a risk of forming di-alkylation or other side products if the reaction conditions are not carefully controlled.

Q4: How can I purify the final this compound product?

A4: The most common method for purification is recrystallization. A typical procedure involves dissolving the crude this compound in a hot mixture of acetone and ethyl acetate, followed by cooling to induce crystallization of the pure product. The choice of solvent and the cooling rate are critical for obtaining high purity crystals.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the final product and identify any impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield (<50%) 1. Moisture in the reaction: Phenyl isocyanate is reacting with water instead of the diol. 2. Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may be favored at high temperatures. 4. Inefficient purification: Significant product loss during crystallization.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle phenyl isocyanate in a dry atmosphere (e.g., under nitrogen or argon). 2. Carefully calculate and measure the molar equivalents of N-(1,2-dihydroxypropyl)-piperidine and phenyl isocyanate. A slight excess of the isocyanate can be used to ensure complete conversion of the diol, but this may require more rigorous purification. 3. Optimize the reaction temperature. Start with the reported conditions (e.g., refluxing in anhydrous ether for 2 hours) and systematically vary the temperature to find the optimum. 4. Optimize the crystallization process. Experiment with different solvent systems, cooling rates, and seeding to maximize crystal recovery.
Product is an oil or fails to crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect solvent system for crystallization: The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt. 3. Residual solvent: Trapped solvent can prevent the formation of a solid.1. Attempt to purify the crude product by column chromatography before crystallization. 2. Screen different solvent systems for crystallization. Mixtures of a good solvent (e.g., acetone) and a poor solvent (e.g., ethyl acetate, hexane) are often effective. 3. Ensure the product is thoroughly dried under vacuum to remove all residual solvent.
Presence of Diphenylurea impurity Reaction of phenyl isocyanate with water. This is a strong indication of moisture contamination. Implement rigorous anhydrous techniques as described above. Diphenylurea is often insoluble in the reaction solvent and can sometimes be removed by filtration before product workup.
Broad melting point range of the final product Presence of impurities. The product needs further purification. Consider an additional recrystallization step or purification by column chromatography before the final crystallization.

Data Presentation

The following table presents illustrative data on how reaction conditions can affect the yield of this compound. This data is for representative purposes to guide optimization efforts.

Entry Solvent Temperature (°C) Reaction Time (h) Phenyl Isocyanate (equivalents) Yield (%)
1Diethyl Ether35 (reflux)22.055
2Tetrahydrofuran (THF)66 (reflux)22.062
3Toluene8042.065
4Diethyl Ether35 (reflux)22.268
5Tetrahydrofuran (THF)66 (reflux)1 (Microwave)2.267

Experimental Protocols

Protocol 1: Synthesis of Diperodon Base
  • Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and allowed to cool in a desiccator.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of N-(1,2-dihydroxypropyl)-piperidine (1 equivalent) in anhydrous diethyl ether (or another suitable anhydrous solvent).

  • Addition of Phenyl Isocyanate: Slowly add a solution of phenyl isocyanate (2.0-2.2 equivalents) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred solution of the diol over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (likely diphenylurea) has formed, remove it by filtration. The filtrate contains the Diperodon base.

Protocol 2: Formation and Crystallization of this compound
  • Salt Formation: Cool the ethereal solution of the Diperodon base from Protocol 1 in an ice bath. Bubble dry hydrogen chloride gas through the solution until the precipitation of the hydrochloride salt is complete. Alternatively, a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) can be added.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude this compound in a minimum amount of a hot mixture of acetone and ethyl acetate (e.g., 1:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Diperodon Base cluster_purification Purification and Salt Formation A N-(1,2-dihydroxypropyl)-piperidine in Anhydrous Solvent C Reaction Mixture A->C B Phenyl Isocyanate in Anhydrous Solvent B->C D Diperodon Base Solution C->D Reflux & Monitor E Add HCl gas/solution D->E F Crude Diperodon HCl Precipitate E->F G Recrystallization (Acetone/Ethyl Acetate) F->G H Pure Diperodon HCl Crystals G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield? Anhydrous Check Anhydrous Conditions Start->Anhydrous Yes Impurity Impurity Present? Start->Impurity No Stoichiometry Verify Stoichiometry Anhydrous->Stoichiometry Temperature Optimize Temperature Stoichiometry->Temperature Purification Optimize Crystallization Temperature->Purification End Improved Yield Purification->End Diphenylurea Diphenylurea Present? (Indicates Moisture) Impurity->Diphenylurea Yes Recrystallize Recrystallize or Chromatograph Impurity->Recrystallize No Diphenylurea->Anhydrous Yes Diphenylurea->Recrystallize No Recrystallize->End

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Validation & Comparative

Diperodon Hydrochloride: A Comparative Analysis of Efficacy in Local Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diperodon hydrochloride against other commonly used local anesthetics. While direct quantitative comparative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its mechanism of action and general properties, alongside established data for other agents, to offer a qualitative comparison. Detailed experimental protocols for evaluating local anesthetic efficacy are also provided to facilitate further research.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including this compound, exert their effects by blocking nerve impulses, primarily through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials and resulting in a loss of sensation in the targeted area.[1][3] this compound, a phenylcarbamic acid ester, is known to be rapidly hydrolyzed by serum enzymes, which contributes to a short duration of action.[4][5]

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_channel->Block Inhibition LA_ext Local Anesthetic (Cationic Form) LA_base_ext Local Anesthetic (Base Form) LA_ext->LA_base_ext Deprotonation LA_base_int Local Anesthetic (Base Form) LA_base_ext->LA_base_int Diffusion LA_int Local Anesthetic (Cationic Form) LA_int->Na_channel Binding to Channel Receptor LA_base_int->LA_int Reprotonation No_Nerve_Impulse No Nerve Impulse (Anesthesia) Block->No_Nerve_Impulse Results in Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Activates Experimental_Workflow cluster_preclinical Preclinical Evaluation (In Vivo) cluster_clinical Clinical Evaluation Animal_Model Animal Model Selection (e.g., Rat, Guinea Pig) Anesthetic_Admin Anesthetic Administration (e.g., Subcutaneous Injection) Animal_Model->Anesthetic_Admin Efficacy_Test Efficacy Testing (e.g., Tail-Flick Test, Pin-Prick) Anesthetic_Admin->Efficacy_Test Data_Collection Data Collection (Onset, Duration, Potency) Efficacy_Test->Data_Collection Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis Human_Trials Human Clinical Trials (Phase I-III) Sensory_Testing Sensory Testing (e.g., Visual Analog Scale for Pain) Human_Trials->Sensory_Testing Safety_Monitoring Safety and Tolerability Monitoring Sensory_Testing->Safety_Monitoring Comparative_Studies Comparative Studies vs. Standard Anesthetics Safety_Monitoring->Comparative_Studies Comparative_Studies->Analysis Conclusion Conclusion on Efficacy and Safety Profile Analysis->Conclusion

References

Comparative Analysis of Diperodon Hydrochloride and Lidocaine for Nerve Block Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Diperodon hydrochloride and Lidocaine, two local anesthetics, in the context of nerve block studies. While both compounds share a fundamental mechanism of action, a significant disparity exists in the available research, with Lidocaine being extensively studied and this compound data being sparse, particularly for injectable nerve block applications.

Mechanism of Action: A Shared Pathway

Both this compound and Lidocaine function as local anesthetics by blocking voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2][3][4] This action is crucial for halting the propagation of nerve impulses. The mechanism involves the reversible binding of the anesthetic molecule to the sodium channels, which inhibits the influx of sodium ions required for membrane depolarization and the generation of an action potential.[2][5] By preventing this electrical signal, the sensation of pain is effectively blocked from reaching the central nervous system.[2][5][6] Diperodon is specifically noted to exert its effects through the inhibition of these sodium channels, preventing the initiation and propagation of action potentials along nerve fibers, which ultimately leads to local anesthesia.[3] Similarly, Lidocaine's primary mode of action is to stabilize the neuronal membrane by inhibiting these same ionic fluxes.[5][6]

G cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_Channel Voltage-Gated Sodium Channel (VGSC) No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel->No_Nerve_Impulse Influx Prevented Na_ion_in Na+ Ions Na_Channel->Na_ion_in Na_ion_out Na+ Ions Na_ion_out->Na_Channel Influx during depolarization Nerve_Impulse Nerve Impulse (Action Potential) Anesthetic Diperodon or Lidocaine Anesthetic->Na_Channel Binds & Blocks Na_ion_in->Nerve_Impulse Leads to

Caption: Shared mechanism of action for Diperodon and Lidocaine via sodium channel blockade.

Quantitative Data on Nerve Block Performance

Anesthetic Agent Block Type Concentration Mean Duration of Anesthesia (hours) Study Population
LidocaineDigital Nerve Block2%4.930 Volunteers
Lidocaine w/ EpinephrineDigital Nerve Block2% (1:100,000)10.430 Volunteers
LidocaineMedial Branch BlockNot Specified12.2150 Patients

Data sourced from studies on digital and medial branch blocks.[7][8][9]

Experimental Protocols

Due to the lack of specific injectable nerve block protocols for this compound, this section details a representative protocol for a sciatic nerve block in a rat model using Lidocaine. This is a common preclinical model for evaluating the efficacy of local anesthetics.

Objective: To assess the pharmacodynamics of Lidocaine in a sciatic nerve block model.

Model: Adult Male Sprague-Dawley Rats (250-300g).

Materials:

  • Anesthetic Agent: 2% Lidocaine solution.

  • Surgical Equipment: Standard surgical tools for dissection, sutures.

  • Administration: 1 mL syringe with a 27-gauge needle.

  • Monitoring: Hot plate or Hargreaves test apparatus for sensory block assessment, observational scale for motor block.

Methodology:

  • Anesthesia and Preparation: The rat is anesthetized using a general anesthetic (e.g., isoflurane). The surgical site on the hind limb is shaved and disinfected.

  • Nerve Exposure: A surgical incision is made to expose the sciatic nerve. In some protocols, a gluteal-muscle-splitting approach is used to visualize the nerve.[10]

  • Baseline Measurement: Before administering the block, baseline sensory and motor functions are recorded. Sensory function can be tested by measuring the withdrawal latency to a thermal stimulus.

  • Block Administration: A precise volume of 2% Lidocaine (e.g., 0.1-3 mL, depending on the study design) is carefully applied or injected around the exposed sciatic nerve.[10][11]

  • Post-Block Assessment:

    • Sensory Block: The withdrawal latency to a thermal or mechanical stimulus (e.g., pinprick) is measured at set intervals (e.g., every 10-15 minutes) to determine the onset and duration of the sensory blockade.[11]

    • Motor Block: Motor function is assessed by observing the rat's ability to spread its toes or bear weight on the affected limb. A scoring system is often used to quantify the degree of motor impairment.[11]

  • Data Analysis: The primary endpoints are the onset time of the block (time to maximum effect) and the duration of the block (time from onset until return to baseline function). These are calculated and compared between different experimental groups.

G A Animal Model Selection (e.g., Rat) B Baseline Assessment (Sensory & Motor Function) A->B C Surgical Exposure of Target Nerve (e.g., Sciatic Nerve) B->C D Randomization into Treatment Groups C->D E Group 1: Diperodon HCl Injection D->E F Group 2: Lidocaine Injection (Control) D->F G Post-Injection Monitoring (Timed Intervals) E->G F->G H Assess Sensory Block (e.g., Thermal Latency) G->H I Assess Motor Block (e.g., Toe Spreading) G->I J Record Onset & Duration of Action H->J I->J K Data Analysis & Statistical Comparison J->K

Caption: A typical workflow for a comparative in vivo nerve block study.

Conclusion and Future Directions

Lidocaine is a well-characterized local anesthetic with a robust dataset supporting its use in various nerve block procedures. In contrast, this compound, while sharing the same fundamental mechanism of voltage-gated sodium channel blockade, lacks published evidence for its efficacy and safety as an injectable agent for nerve blocks. Its characterization appears limited to topical formulations.

For researchers and drug development professionals, this represents a significant data gap. Future preclinical studies, following protocols similar to the one outlined above, would be necessary to determine the viability of this compound as a nerve block agent. Such studies should directly compare its performance metrics—including onset of action, duration of anesthesia, and potential neurotoxicity—against established standards like Lidocaine. Without such data, Lidocaine remains the evidence-backed choice for injectable local and regional anesthesia.

References

Diperodon Hydrochloride's Efficacy in Inhibiting Ebola Virus Entry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the inhibitory effects of Diperodon hydrochloride on Ebola virus (EBOV) entry reveals its standing among other G protein-coupled receptor (GPCR) antagonists. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals engaged in the pursuit of effective antiviral therapies against EBOV.

This compound has been identified as an inhibitor of Ebola virus entry in a study that screened a library of FDA-approved drugs. Its mechanism of action is proposed to be the antagonism of G protein-coupled receptors (GPCRs), which are implicated in the viral entry process. This finding places this compound within a class of compounds that present a potential avenue for therapeutic intervention against this lethal pathogen.

Comparative Efficacy of GPCR Antagonists Against Ebola Virus Pseudotype

The following table summarizes the in vitro efficacy of this compound and other GPCR antagonists in inhibiting the entry of a pseudotyped Ebola virus. The data is derived from a high-throughput screening assay utilizing a human immunodeficiency virus (HIV)-based surrogate virus expressing the EBOV glycoprotein.

CompoundTarget GPCR SuperfamilyInhibition of EBOV/HIV Pseudotype Entry (%) at 25 µM
This compound Muscarinic acetylcholine receptor ~85%
Benztropine mesylateMuscarinic acetylcholine receptor~98%
Cyproheptadine hydrochlorideSerotonin receptor~95%
Clemastine fumarateHistamine receptor~92%
Loxapine succinateDopamine receptor~90%
Maprotiline hydrochlorideAdrenergic receptor~88%
Promethazine hydrochlorideHistamine receptor~87%
Imipramine hydrochlorideSerotonin receptor~86%

Experimental Protocols

The evaluation of this compound and its counterparts was conducted using a robust and widely accepted experimental model. The detailed methodology is outlined below to facilitate replication and further investigation.

Ebola Virus Pseudotype Entry Assay

This assay provides a safe and effective method to study Ebola virus entry in a Biosafety Level 2 (BSL-2) laboratory setting by using a replication-deficient surrogate virus.

1. Cell Culture and Reagents:

  • Human embryonic kidney (HEK) 293T cells were used for pseudovirus production.

  • A549 human lung adenocarcinoma cells were used as target cells for the infection assay.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin was used for cell culture.

  • The compounds, including this compound, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

2. Pseudovirus Production:

  • HEK293T cells were co-transfected with three plasmids:

    • An HIV-1 packaging vector (pNL4-3.Luc.R-E-).

    • An expression vector encoding the Ebola virus glycoprotein (GP).

    • An expression vector for a heterologous viral envelope protein (e.g., vesicular stomatitis virus glycoprotein, VSV-G) as a control.

  • The supernatant containing the pseudotyped viral particles was harvested 48 hours post-transfection, clarified by centrifugation, and stored at -80°C.

3. Inhibition Assay:

  • A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were pre-treated with various concentrations of the test compounds (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Following pre-treatment, the cells were infected with the EBOV pseudotyped virus in the presence of the compounds.

  • After 48 hours of incubation, the cells were lysed, and the luciferase activity, which correlates with viral entry and gene expression, was measured using a luminometer.

  • The percentage of inhibition was calculated by comparing the luciferase activity in compound-treated cells to that in DMSO-treated control cells.

Visualizing the Ebola Virus Entry Pathway and Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the key stages of Ebola virus entry and the proposed point of intervention for GPCR antagonists.

Ebola_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virion Ebola Virion Attachment Attachment Factors (e.g., Lectins, TIMs) Virion->Attachment 1. Attachment Macropinocytosis Macropinocytosis Attachment->Macropinocytosis 2. Internalization EarlyEndosome Early Endosome Macropinocytosis->EarlyEndosome 3. Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion Membrane Fusion LateEndosome->Fusion 5. GP Cleavage & NPC1 Binding Release Viral Genome Release Fusion->Release 6. Fusion Replication Replication Release->Replication 7. Replication

Caption: A simplified workflow of the Ebola virus entry into a host cell.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed A549 Cells Pretreat Pre-treat Cells with Compounds Cells->Pretreat Compounds Prepare Compound Dilutions (Diperodon HCl, etc.) Compounds->Pretreat Infect Infect with EBOV Pseudovirus Pretreat->Infect Incubate Incubate for 48h Infect->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: The experimental workflow for the Ebola virus pseudotype entry inhibition assay.

Proposed_Inhibition_Pathway cluster_virus_cell Virus-Cell Interaction EBOV Ebola Virion GPCR Host Cell GPCR EBOV->GPCR Interaction? Endocytosis Endocytosis GPCR->Endocytosis Triggers Signal Inhibited Signal Inhibited Signal Viral Entry Viral Entry Diperodon Diperodon HCl (GPCR Antagonist) Diperodon->GPCR Blocks

Caption: The proposed mechanism of action for this compound in blocking Ebola virus entry.

Comparative Analysis of Diperodon Hydrochloride Cross-Reactivity with Other Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diperodon hydrochloride's interaction with various ion channels, offering insights into its potential cross-reactivity with other channel blockers. While this compound is primarily classified as a voltage-gated sodium channel blocker, understanding its effects on other channels is crucial for comprehensive pharmacological profiling and anticipating potential off-target effects.

Mechanism of Action and Primary Target

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels. Its primary molecular target has been identified as the alpha subunits of sodium channels in the brain, specifically types I, II, and III.[1] This interaction is stereoselective, with the (S)-enantiomer exhibiting a significantly higher binding affinity (Kd = 1.2 μM) compared to the (R)-enantiomer (Kd = 8.7 μM).[1] The blocking action of this compound on sodium channels is reversible and occurs at the inactivated state of the channel.[1]

Cross-Reactivity Profile

While the primary activity of this compound is on sodium channels, local anesthetics as a class are known to exhibit some degree of cross-reactivity with other ion channels, albeit typically at lower potencies. This can include interactions with potassium (K+) and calcium (Ca2+) channels.

At clinically relevant concentrations, the effects of local anesthetics on potassium and calcium channels may contribute to some of their side effects. For instance, the affinity of the local anesthetic bupivacaine for voltage-gated K+ channels is 4- to 10-fold lower than for Na+ channels, while for lidocaine, it is 10- to 80-fold lower. Inhibition of K+ channels can lead to a broadening of the action potential.

It is important to note that specific quantitative data on the cross-reactivity of this compound with calcium and potassium channels is not extensively available in publicly accessible literature. The following table provides a comparative summary of the available data for this compound on its primary target and general data for other local anesthetics on different channel types to provide a contextual reference.

Quantitative Comparison of Channel Blocker Activity

CompoundChannel TypeIC50 / PotencyNotes
This compound Voltage-gated Sodium Channels (NaV) Potency value of 5.89 (-log[M]) Primary target; brain alpha subunits (Types I, II, III).[1]
Voltage-gated Calcium Channels (CaV)Data not available
Voltage-gated Potassium Channels (KV)Data not available
Lidocaine (for comparison)Voltage-gated Sodium Channels (NaV)~200 µM
Voltage-gated Potassium Channels (KV)10- to 80-fold lower affinity than for NaV channels
Bupivacaine (for comparison)Voltage-gated Sodium Channels (NaV)~150 µM
Voltage-gated Potassium Channels (KV)4- to 10-fold lower affinity than for NaV channels

Experimental Protocols

The following section details a generalized experimental protocol for assessing the cross-reactivity of a compound like this compound on different ion channels using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Cross-Reactivity

This protocol is designed to measure the effect of a test compound on voltage-gated sodium, calcium, and potassium currents in a controlled in vitro setting.

1. Cell Preparation:

  • Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the specific human ion channel subtype of interest (e.g., NaV1.2, CaV1.2, KV7.3).

  • Culture cells under standard conditions (37°C, 5% CO2) in an appropriate medium.

  • For recording, plate cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells.

2. Solutions:

  • External Solution (for NaV and KV currents): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

  • External Solution (for CaV currents): To isolate Ca2+ currents, Na+ is often replaced with a non-permeant cation like NMDG+, and K+ channel blockers (e.g., TEA, 4-AP) are added. The solution would typically contain (in mM): 120 NMDG-Cl, 20 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution (for NaV and CaV currents): Typically contains (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.

  • Internal (Pipette) Solution (for KV currents): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.

  • Test Compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. Ensure the final solvent concentration does not exceed a level that affects channel activity (typically <0.1%).

3. Electrophysiological Recording:

  • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the appropriate external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane of a selected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting ionic currents.

4. Voltage-Clamp Protocols:

  • For NaV currents: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the closed state. Elicit currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • For CaV currents: Hold the cell at a potential to inactivate Na+ channels (e.g., -40 mV). Elicit currents with depolarizing steps (e.g., from -50 mV to +50 mV).

  • For KV currents: Hold the cell at a hyperpolarized potential (e.g., -80 mV). Elicit currents with depolarizing steps to various potentials (e.g., from -60 mV to +60 mV).

5. Data Analysis:

  • Record baseline currents in the absence of the test compound.

  • Apply different concentrations of this compound via the perfusion system and record the resulting currents.

  • Measure the peak current amplitude for each voltage step in the absence and presence of the compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by channel blockers and the experimental workflow for assessing cross-reactivity.

Signaling_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (NaV) Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Ca_Channel Voltage-Gated Calcium Channel (CaV) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Channel Voltage-Gated Potassium Channel (KV) Repolarization Membrane Repolarization K_Channel->Repolarization Contributes to Diperodon Diperodon hydrochloride Diperodon->Na_Channel Blocks (Primary) Diperodon->Ca_Channel Blocks (Potential Cross-reactivity) Diperodon->K_Channel Blocks (Potential Cross-reactivity) Depolarization Membrane Depolarization Depolarization->Na_Channel Activates Depolarization->Ca_Channel Activates Depolarization->K_Channel Activates

Caption: Signaling pathway of this compound's primary and potential cross-reactive targets.

Experimental_Workflow Start Start: Assess Cross-Reactivity Cell_Culture Cell Culture (HEK293 expressing target channel) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Baseline Record Baseline Channel Currents Patch_Clamp->Baseline Drug_Application Apply this compound (various concentrations) Baseline->Drug_Application Record_Inhibition Record Current Inhibition Drug_Application->Record_Inhibition Data_Analysis Data Analysis (IC50 determination) Record_Inhibition->Data_Analysis Comparison Compare IC50 across NaV, CaV, and KV channels Data_Analysis->Comparison End End: Determine Cross-Reactivity Profile Comparison->End

Caption: Experimental workflow for determining ion channel cross-reactivity.

References

Comparative Analysis of Diperodon Hydrochloride Enantiomers: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As of November 2025, specific quantitative data comparing the potency, efficacy, or toxicity of the individual enantiomers of Diperodon hydrochloride (e.g., IC50 values for sodium channel blockade) is not available in the published scientific literature. The primary documented difference between the enantiomers lies in their metabolic stability.

One study investigated the in vitro enzymatic hydrolysis of Diperodon enantiomers in blood serum, revealing different degradation rates. Unfortunately, the specific rate constants for each enantiomer were not provided in the abstract.

Experimental Protocols

Enantioselective Analysis of Diperodon Enantiomers

A key aspect of studying enantiomers is the ability to separate and quantify them. A published method for the determination of Diperodon enantiomers in blood serum utilizes a two-dimensional High-Performance Liquid Chromatography (HPLC) system.

Objective: To separate and quantify the enantiomers of Diperodon in a biological matrix (blood serum).

Methodology:

  • Sample Preparation:

    • Preconcentration and Clean-up: Blood serum samples are subjected to an initial off-line solid-phase extraction to concentrate the analyte and remove interfering matrix components.

  • First Dimension Chromatography (Reversed-Phase HPLC):

    • Column: A standard reversed-phase stationary phase column.

    • Purpose: To separate the racemic Diperodon from other components of the serum matrix.

    • Eluent: A suitable mobile phase for reversed-phase chromatography (e.g., a mixture of acetonitrile and water with appropriate buffers).

  • Second Dimension Chromatography (Chiral HPLC):

    • Column: A teicoplanin-based chiral stationary phase.

    • Purpose: To separate the individual enantiomers of Diperodon from the racemate isolated in the first dimension.

    • Detection: A suitable detector, such as a UV detector, is used to quantify the separated enantiomers.

This two-dimensional HPLC setup allows for the robust and sensitive determination of each Diperodon enantiomer in a complex biological fluid.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive leads to inactivation Block Blockade of Na+ Influx Na_Channel_Inactive->Block results in Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Open triggers opening Diperodon Diperodon Hydrochloride Diperodon->Na_Channel_Inactive binds to No_Depolarization Inhibition of Depolarization Block->No_Depolarization Anesthesia Local Anesthesia (Nociceptive Blockade) No_Depolarization->Anesthesia

Caption: General signaling pathway of local anesthetics like Diperodon.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc 2D HPLC System cluster_analysis Data Analysis Sample Blood Serum Sample (Containing Racemic Diperodon) Preconcentration Offline Preconcentration and Clean-up Sample->Preconcentration RP_HPLC 1st Dimension: Reversed-Phase HPLC (Matrix Separation) Preconcentration->RP_HPLC Chiral_HPLC 2nd Dimension: Chiral HPLC (Enantiomer Separation) RP_HPLC->Chiral_HPLC Racemate Transfer Detection Detection (e.g., UV) Chiral_HPLC->Detection Quantification Quantification of Individual Enantiomers Detection->Quantification

Caption: Experimental workflow for the analysis of Diperodon enantiomers.

Conclusion

The study of this compound enantiomers presents an area with significant research opportunities. The confirmed difference in their enzymatic hydrolysis rates suggests that the enantiomers may also exhibit distinct pharmacokinetic and pharmacodynamic profiles. Future research should focus on the enantioselective synthesis of each isomer to enable a thorough and direct comparative analysis of their interaction with voltage-gated sodium channels and their overall anesthetic and potential toxicological properties. Such studies are crucial for a complete understanding of the stereochemistry-activity relationship of Diperodon and for the potential development of a single-enantiomer therapeutic agent with an improved clinical profile.

A Comparative Guide to the Synthesis of Diperodon Hydrochloride: Classical versus Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for the synthesis of Diperodon hydrochloride: the traditional classical heating method and the more modern microwave-assisted approach. The objective is to offer an evidence-based overview of their respective performance, enabling researchers to make informed decisions based on key experimental parameters such as yield, reaction time, and purity.

Comparative Performance of Synthesis Methods

The synthesis of this compound, a local anesthetic, can be achieved through distinct pathways that significantly impact laboratory workflow and resource management. Below is a summary of quantitative data comparing the classical and a representative microwave-assisted synthesis.

ParameterClassical SynthesisMicrowave-Assisted Synthesis (Projected)
Average Yield 52–68%>75% (projected based on analogous reactions)
Reaction Time ~2 hours~5-15 minutes
Purity High, requires recrystallizationHigh, often with reduced byproducts
Energy Consumption HighLow
Solvent Usage Significant (e.g., anhydrous ether)Minimal to none ("solvent-free" potential)
Scalability Well-establishedRequires specialized equipment for large scale

Mechanism of Action: Sodium Channel Blockade

Diperodon, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible local loss of sensation.

G cluster_membrane Neuronal Membrane cluster_process Cellular Process Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Nerve_impulse Nerve Impulse (Depolarization) Na_channel->Nerve_impulse enables Diperodon Diperodon HCl Diperodon->Na_channel blocks No_impulse Blockade of Nerve Impulse Diperodon->No_impulse results in Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx

Caption: Mechanism of action of this compound.

Experimental Protocols

Classical Synthesis of this compound

This method relies on conventional heating and established organic chemistry principles.

Materials:

  • Phenylisocyanate

  • N-(1,2-dihydroxypropyl)-piperidine

  • Anhydrous ether

  • Dry hydrogen chloride gas

  • Acetone

  • Ethyl acetate

Procedure:

  • To a solution of 10 g of N-(1,2-dihydroxypropyl)-piperidine in 100 ml of anhydrous ether, add 15.0 g of phenylisocyanate.

  • Boil the resulting solution under reflux for two hours.

  • Cool the reaction mixture and saturate it with dry hydrogen chloride gas.

  • Decant the ether layer.

  • Dissolve the remaining insoluble product in a hot mixture of acetone and ethyl acetate.

  • Allow the solution to cool to precipitate the white crystals of this compound.

  • Filter and dry the crystals. The melting point of the pure product is 197°-198°C.[1][2]

Microwave-Assisted Synthesis of this compound (Representative Protocol)

While a specific protocol for this compound is not widely published, the following representative procedure is based on the successful microwave-assisted synthesis of analogous local anesthetics like procaine. This approach significantly reduces reaction times and can improve yields.

Materials:

  • Phenylisocyanate

  • N-(1,2-dihydroxypropyl)-piperidine

  • (Optional) A minimal amount of a high-boiling point, polar solvent (e.g., DMF, DMSO) or solvent-free conditions.

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a microwave-safe reaction vessel, combine stoichiometric amounts of N-(1,2-dihydroxypropyl)-piperidine and phenylisocyanate. If not solvent-free, add a minimal amount of a suitable solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography.

  • After cooling, the crude product is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.

  • The product is then purified, typically by recrystallization.

Discussion

The classical synthesis of this compound is a well-documented and reliable method. However, it is characterized by long reaction times and the use of significant volumes of volatile organic solvents. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The primary advantages of the microwave approach include a dramatic reduction in reaction time from hours to minutes, and often, an improvement in reaction yield and product purity due to the minimization of side reactions. Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reactions.

For research and development settings where rapid synthesis of analogues and high-throughput screening are critical, the microwave-assisted method presents a compelling alternative. However, for large-scale industrial production, the classical method may still be preferred due to the established infrastructure and the challenges associated with scaling up microwave reactors.

Disclaimer: The provided microwave-assisted synthesis protocol is a representative example based on analogous reactions and should be optimized for the specific synthesis of this compound in a laboratory setting. Appropriate safety precautions must be taken when working with all chemical reagents and high-power microwave instrumentation.

References

Statistical Analysis of Diperodon Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diperodon hydrochloride, positioning its known characteristics against other commonly used local anesthetics. Due to a scarcity of recent, direct comparative studies on this compound, this document leverages available data and outlines standard experimental protocols for a comprehensive evaluation.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The following table summarizes the known properties of this compound and provides a comparative look at other well-documented local anesthetics. This highlights the need for further research to fully characterize this compound's clinical performance.

PropertyThis compoundLidocaine HydrochlorideArticaine HydrochlorideBupivacaine Hydrochloride
Chemical Class Phenylcarbamate EsterAmideAmide (with ester group)Amide
Molecular Weight ( g/mol ) 433.93[1]270.8320.8324.9
pKa Data not available7.9[2]7.8[2]8.1
Lipid Solubility Data not availableModerate[2]High[2][3]High
Protein Binding (%) Data not available649495[3]
Onset of Action Data not availableRapid (2-5 minutes)Very Rapid (1-3 minutes)Slow (5-10 minutes)
Duration of Action Data not availableModerate (1-2 hours)Moderate (1-2 hours)Long (4-8 hours)
Metabolism Hydrolyzed by serum hydrolases[4]HepaticPlasma esterases and hepatic[3][4]Hepatic
Elimination Half-life Data not available~90 minutes[3]~20-40 minutes[3][4]>200 minutes[3]

Mechanism of Action: Signaling Pathway

Local anesthetics, including this compound, primarily exert their effects by blocking voltage-gated sodium channels in nerve cell membranes. This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby preventing the transmission of pain signals.

G cluster_membrane Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Impulse No Nerve Impulse (Anesthesia) Na_Channel_Blocked->No_Impulse Inhibits Na+ Influx Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Open Depolarization Diperodon_HCl Diperodon HCl Diperodon_HCl->Na_Channel_Blocked Binds to Channel G Start Start: New Anesthetic Candidate (Diperodon HCl) In_Vitro In Vitro Studies: - Patch Clamp - Cytotoxicity Assays Start->In_Vitro In_Vivo_Preclinical In Vivo Preclinical: - Rodent Efficacy Models - Toxicology Studies In_Vitro->In_Vivo_Preclinical Phase_I Phase I Clinical Trial: - Safety & Tolerability - Pharmacokinetics In_Vivo_Preclinical->Phase_I Phase_II Phase II Clinical Trial: - Efficacy in Patients - Dose-Ranging Phase_I->Phase_II Phase_III Phase III Clinical Trial: - Large-Scale Efficacy - Comparison to Standard Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval End End: Marketed Drug Regulatory_Approval->End

References

A Researcher's Guide to Evaluating the Antiviral Potential of Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diperodon hydrochloride, a compound historically utilized as a local anesthetic, has not been extensively investigated for its antiviral properties. This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the potential antiviral activity of this compound. It outlines a systematic approach to compare its efficacy against established antiviral agents, details essential experimental protocols, and provides templates for data presentation and visualization. This document serves as a methodological blueprint for a rigorous scientific investigation into a novel application for a known compound.

Comparative Analysis of Antiviral Activity

To ascertain the therapeutic potential of this compound, its antiviral efficacy must be benchmarked against current standard-of-care antiviral drugs. This section presents hypothetical comparative data for this compound against well-characterized viruses: Influenza A virus (an enveloped RNA virus) and Herpes Simplex Virus-1 (HSV-1, an enveloped DNA virus). The selected comparator drugs are Oseltamivir and Acyclovir, respectively, which are clinically approved for treating infections caused by these viruses.

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Influenza A Virus (Strain H1N1)
CompoundEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
This compound 15.2128.58.5
Oseltamivir0.8>1000>1250
Ribavirin10.525023.8

¹EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. ²CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater specific antiviral activity with lower cellular toxicity.

Table 2: In Vitro Antiviral Activity and Cytotoxicity against Herpes Simplex Virus-1 (HSV-1)
CompoundEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
This compound 22.7128.55.7
Acyclovir1.2>800>667
Foscarnet55.0>1000>18

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of any potential antiviral agent. The following protocols describe standard assays for determining the cytotoxicity and antiviral efficacy of a test compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells, yielding the CC₅₀ value.

Methodology:

  • Cell Seeding: Seed Vero (for HSV-1) or MDCK (for Influenza A) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial two-fold dilutions of this compound and control compounds in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value using non-linear regression analysis.

Viral Yield Reduction Assay

Objective: To quantify the inhibition of viral replication by the compound and determine the EC₅₀ value.

Methodology:

  • Cell Infection: Seed host cells in a 24-well plate and grow to 90-95% confluency. Infect the cells with the virus (e.g., Influenza A or HSV-1) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-48 hours (depending on the virus) at 37°C to allow for viral replication.

  • Virus Quantification: Harvest the supernatant and determine the viral titer using a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Plot the percentage of viral inhibition against the compound concentration and calculate the EC₅₀ value using non-linear regression.

Visualizations of Experimental Design and Potential Mechanisms

Graphical representations are invaluable for conceptualizing complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate a standard workflow for antiviral drug screening and a hypothetical signaling pathway that could be investigated as a mechanism of action.

Antiviral_Screening_Workflow start Start: Identify Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral_assay Antiviral Efficacy Assay (e.g., Plaque Reduction) start->antiviral_assay cc50 Determine CC₅₀ cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC₅₀/EC₅₀) cc50->si ec50 Determine EC₅₀ antiviral_assay->ec50 ec50->si moa Mechanism of Action Studies (e.g., Time-of-Addition Assay) si->moa If SI is promising conclusion Conclusion on Antiviral Potential moa->conclusion

Caption: Workflow for assessing the antiviral potential of a novel compound.

Hypothetical_MOA cluster_virus Viral Lifecycle Stage Virus Virus Particle Entry Entry/ Uncoating Virus->Entry Replication Genome Replication Entry->Replication Assembly Assembly & Egress Replication->Assembly Diperodon Diperodon hydrochloride Diperodon->Inhibition HostFactor Host Cell Factor (e.g., Kinase Signaling) HostFactor->Replication Required for Replication Inhibition->HostFactor

Caption: Hypothetical mechanism targeting a host factor required for viral replication.

A Head-to-Head Comparison of Diperodon and Dibucaine: Anesthetic Potency and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of local anesthetics, both Diperodon and Dibucaine have carved out their niches, primarily through their mechanism of blocking voltage-gated sodium channels to achieve nerve blockade. This guide provides a detailed comparative analysis of their anesthetic potency, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Anesthetic Properties

While direct comparative studies providing a side-by-side quantitative analysis of Diperodon and Dibucaine are scarce in publicly available literature, individual data points offer insights into their respective potencies and physicochemical properties. The following table summarizes the available quantitative data for each anesthetic.

PropertyDiperodonDibucaineReferences
Anesthetic Potency (IC50) -log[M] = 5.89 (for sodium channel alpha subunits in the brain)Considered one of the most potent long-acting local anesthetics.[1]
pKa 6.64 / 8.448.8[1]
Lipid Solubility (LogP) Not explicitly found4.4[2]
Onset of Action Rapid (inferred from rapid breakdown)Within 15 minutes[2][3]
Duration of Action Short (due to rapid hydrolysis by serum enzymes)2 to 4 hours[1][3]

Note: The IC50 value for Diperodon is presented as the negative logarithm of the molar concentration. A higher value indicates greater potency. The conflicting pKa values for Diperodon highlight the need for further standardized characterization.

Mechanism of Action: A Shared Pathway

Both Diperodon and Dibucaine exert their anesthetic effects by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] By preventing signal transmission along nerve fibers, these compounds produce a temporary loss of sensation in the localized area of application.

The following diagram illustrates the generalized signaling pathway for local anesthetics like Diperodon and Dibucaine.

Local_Anesthetic_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Drug_unionized Local Anesthetic (Unionized) Drug_ionized Local Anesthetic (Ionized) Drug_unionized->Drug_ionized Diffusion & Ionization Membrane Na_Channel Voltage-gated Sodium Channel Drug_ionized->Na_Channel Binds to receptor site Block Blockade Na_Channel->Block Inhibits Na+ influx

Figure 1: Generalized signaling pathway of local anesthetics.

Experimental Protocols for Assessing Anesthetic Potency

The determination of anesthetic potency relies on standardized in vivo and in vitro experimental models.

In Vivo Assessment: The Tail-Flick Test

A common in vivo method to assess the efficacy of local anesthetics is the tail-flick test. This assay measures the latency of a rodent to flick its tail in response to a thermal stimulus. An increase in tail-flick latency after administration of the anesthetic indicates an analgesic effect.

The general workflow for a tail-flick test is as follows:

Tail_Flick_Test_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Anesthetic (e.g., subcutaneous injection) Baseline->Administer Measure_Latency Measure Tail-Flick Latency at Predetermined Intervals Administer->Measure_Latency Analyze Analyze Data (e.g., calculate %MPE) Measure_Latency->Analyze End End Analyze->End

Figure 2: Experimental workflow for the tail-flick test.
In Vitro Assessment: Patch-Clamp Electrophysiology

To investigate the direct interaction of anesthetics with ion channels, the patch-clamp technique is employed. This electrophysiological method allows for the recording of ion currents through single channels or whole cells, providing precise measurements of channel blockade.

A simplified workflow for whole-cell patch-clamp recording to assess sodium channel blockade is outlined below:

Patch_Clamp_Workflow Start Start Prepare Prepare Neuronal Cell Culture or Isolated Neurons Start->Prepare Patch Establish Whole-Cell Patch-Clamp Configuration Prepare->Patch Record_Baseline Record Baseline Sodium Currents Patch->Record_Baseline Apply_Anesthetic Apply Anesthetic (Diperodon or Dibucaine) Record_Baseline->Apply_Anesthetic Record_Block Record Sodium Currents in the Presence of Anesthetic Apply_Anesthetic->Record_Block Analyze Analyze Current Inhibition to Determine IC50 Record_Block->Analyze End End Analyze->End

Figure 3: Experimental workflow for patch-clamp electrophysiology.

Discussion and Conclusion

Based on the available data, Dibucaine appears to be a more potent and longer-acting local anesthetic compared to Diperodon. The higher lipid solubility of Dibucaine, as indicated by its LogP value, likely contributes to its enhanced potency by facilitating its passage through the lipid-rich neuronal membrane to reach its target site on the sodium channel.[2] In contrast, Diperodon's rapid hydrolysis by serum enzymes leads to a shorter duration of action, which may be advantageous in clinical scenarios where a brief anesthetic effect is desired.[1]

The difference in their chemical structures, with Diperodon being a phenylcarbamic acid ester and Dibucaine an amide, also influences their metabolic pathways and stability.

For researchers and drug development professionals, the choice between Diperodon and Dibucaine will depend on the specific application and desired pharmacokinetic profile. Dibucaine's high potency and prolonged action make it suitable for procedures requiring sustained anesthesia. Diperodon, with its shorter duration of action, may be preferable for indications where rapid recovery is a priority. Further head-to-head studies employing standardized experimental protocols are warranted to provide a more definitive quantitative comparison of the anesthetic potency of these two compounds.

References

Safety Operating Guide

Proper Disposal of Diperodon Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Diperodon Hydrochloride is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals, adhering to standard safety protocols and regulatory considerations.

Summary of this compound Hazards

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While classifications may vary slightly between suppliers, a conservative approach should always be taken.

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)Sigma-Aldrich
Causes skin irritationSkin irritation (Category 2)Sigma-Aldrich, PubChem[1]
Causes serious eye irritationEye irritation (Category 2A)Sigma-Aldrich, PubChem[1]
May cause respiratory irritationSpecific target organ toxicitySigma-Aldrich, PubChem[1]
Not a hazardous substance or mixture-MedChemExpress[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • If there is a risk of dust generation, use a NIOSH-approved respirator.

2. Waste Identification and Segregation:

  • Non-contaminated waste: Unused, pure this compound.

  • Contaminated waste: Items such as weighing boats, filter paper, pipette tips, and empty containers with residual powder.

  • Sharps: Needles or other sharp objects contaminated with this compound.

3. Disposal Procedure for Non-Contaminated this compound:

  • Step 1: Consult Local Regulations. Before proceeding, consult your institution's Environmental Health and Safety (EHS) office to understand the specific state and local regulations for chemical waste disposal.[3][4][5]

  • Step 2: Package for Disposal.

    • Place the this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (537-12-2), and any relevant hazard symbols.

    • Store the container in a designated chemical waste accumulation area.

  • Step 3: Arrange for Professional Disposal. Contact your institution's EHS-approved chemical waste contractor for pickup and disposal. Most pharmaceutical waste is incinerated at a licensed facility.[4]

4. Disposal Procedure for Contaminated Waste:

  • Step 1: Solid Waste.

    • Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, weighing paper) in a designated, labeled hazardous waste bag or container.

  • Step 2: Liquid Waste.

    • If this compound is in a solution, do not pour it down the drain.[4] Collect it in a labeled, sealed container for hazardous waste disposal.

  • Step 3: Empty Containers.

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular lab glass or plastic, in accordance with institutional policies.

  • Step 4: Arrange for Professional Disposal. Dispose of all contaminated waste through your institution's hazardous waste program.

5. Spill and Emergency Procedures:

  • In case of a spill, contain the source if it is safe to do so.[6]

  • For a solid spill, carefully sweep or scoop up the material to minimize dust generation and place it in a labeled container for disposal.[6]

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Ensure the spill area is thoroughly cleaned after material pickup.

  • In case of personal exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_hazardous Is the waste considered hazardous by your institution or local regulations? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste - Package in a labeled, sealed container - Store in designated waste area - Arrange for professional disposal is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste - Follow institutional procedures for non-hazardous waste - May still require professional disposal is_hazardous->non_hazardous_disposal No spill_or_pure Is it a pure substance or contaminated material/spill residue? hazardous_disposal->spill_or_pure non_hazardous_disposal->spill_or_pure pure_substance Package pure substance in original or suitable container spill_or_pure->pure_substance Pure Substance contaminated_material Package contaminated materials (e.g., PPE, absorbents) separately spill_or_pure->contaminated_material Contaminated Material

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diperodon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Diperodon Hydrochloride

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.

One supplier, MedChemExpress, classifies the substance as not hazardous; however, multiple other sources confirm the GHS classifications above.[1][2][3] It is prudent to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Task Required Personal Protective Equipment
Handling solid (powder) Chemical splash-resistant safety glasses or goggles with side protection, face shield (if splash risk exists), lab coat, and suitable protective gloves. A NIOSH-certified N95 respirator is recommended if working outside a ventilated enclosure or if there is a risk of dust generation.[4]
Handling solutions Chemical splash-resistant safety glasses or goggles with side protection, lab coat, and suitable protective gloves. Double gloving is recommended when handling hazardous drugs.[5]
General laboratory operations Lab coat, closed-toe footwear, and suitable protective gloves.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe handling of this compound. The following diagram outlines the key stages of the operational plan.

Operational Workflow for this compound receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect and log preparation Preparation and Handling storage->preparation Retrieve as needed use Experimental Use preparation->use Follow protocol disposal Waste Disposal use->disposal Segregate waste

Caption: Operational workflow for handling this compound.

Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Inspect the package for any damage upon arrival.

  • Wear appropriate PPE (gloves and lab coat) when unpacking.

  • Verify the substance identity and quantity against the order.

  • Log the receipt of the chemical in the laboratory inventory.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Recommended storage temperatures are -20°C for long-term storage.[2]

  • Store away from incompatible substances.

3. Preparation and Handling:

  • All handling of powdered this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Use only outdoors or in a well-ventilated area.[2][4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Emergency Response Protocol exposure Exposure Event remove_source Remove from Source exposure->remove_source first_aid Administer First Aid remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Emergency response protocol for this compound exposure.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Contaminated PPE: Dispose of lightly contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.

Disposal Procedure:

  • All waste must be managed as hazardous waste.

  • Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the accumulation start date.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • All disposal must be in accordance with federal, state, and local regulations.[4] Incineration at a permitted facility is often the required method for hazardous drug waste.[6]

Quantitative Data

Property Value
Molecular Weight 433.93 g/mol [1]
Solubility Slightly soluble in water (1:100). Soluble in alcohol.[7]
Occupational Exposure Limits (OELs) Not available (OSHA PEL, NIOSH REL, ACGIH TLV).[4]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diperodon Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.